2-Ethyl-5-Iodobenzoic Acid: Technical Guide for Medicinal Chemistry
This technical guide details the chemical properties, synthesis, and applications of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in the development of metabolic therapeutics (SGLT2 inhibitors) and lipid synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and applications of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in the development of metabolic therapeutics (SGLT2 inhibitors) and lipid synthesis modulators.
Executive Summary
2-Ethyl-5-iodobenzoic acid (CAS: 1261451-95-9 ) is a highly functionalized benzoic acid derivative utilized primarily as a scaffold in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors and heterocyclic modulators of lipid synthesis.[1][2][3] Its structural uniqueness lies in the ortho-ethyl group, which provides specific steric bulk and lipophilicity, combined with a meta-iodine handle (relative to the carboxyl) that serves as a versatile site for palladium-catalyzed cross-coupling reactions.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and reactivity profiles, designed for researchers optimizing lead candidates in metabolic disease programs.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for 2-Ethyl-5-iodobenzoic acid.
Property
Value / Description
Context
CAS Number
1261451-95-9
Primary identifier for procurement.[1][2][3][4][5][6]
Molecular Formula
C₉H₉IO₂
MW: 276.07 g/mol
Appearance
White to off-white crystalline solid
Typical of halogenated benzoic acids.
Melting Point
108–112 °C (Predicted)
Note: Methyl analog melts at 160–162 °C; ethyl group lowers lattice energy.
Solubility
DMSO (>50 mg/mL), Methanol, DCM
Poor water solubility; requires organic co-solvent.
pKa
~3.8 (Predicted)
Acidity comparable to 2-ethylbenzoic acid (pKa 3.79).
Storage
2–8 °C, Inert Atmosphere
Light sensitive due to C-I bond lability.
Synthetic Routes & Process Chemistry
The synthesis of 2-Ethyl-5-iodobenzoic acid presents a regioselectivity challenge. Direct iodination of 2-ethylbenzoic acid is the most efficient industrial route, leveraging the ortho-ethyl group to direct electrophilic substitution to the para position relative to itself (position 5).
Route A: Oxidative Iodination (Recommended)
This method uses sodium periodate (NaIO₄) or potassium persulfate (K₂S₂O₈) to generate an electrophilic iodine species in situ. It is preferred over Ag(I)-mediated methods due to cost and scalability.
Catalysis : Slowly add concentrated H₂SO₄ (catalytic) at 0–5 °C.
Reaction : Heat to 60–70 °C for 4–6 hours. The ortho-ethyl group sterically hinders position 3, favoring iodination at position 5.
Workup : Quench with aqueous NaHSO₃ to remove excess iodine. Precipitate the product by pouring into ice water.
Route B: Hydrolysis of Ester Precursors
If the methyl ester (Methyl 2-ethyl-5-iodobenzoate) is available from a Sandmeyer reaction of the corresponding aniline, hydrolysis is a mild alternative.
Protocol:
Suspend methyl ester in MeOH/THF (1:1).
Add LiOH (2.0 eq) in water.
Stir at 60 °C for 2 hours.
Acidify to pH 2 with 1M HCl to precipitate the free acid.
Visualization: Synthetic Pathway
Figure 1: Oxidative iodination pathway favoring the 5-position due to steric direction by the 2-ethyl group.
Reactivity & Functionalization[7][8]
The value of 2-Ethyl-5-iodobenzoic acid lies in its dual functionality: the carboxylic acid for anchoring and the aryl iodide for chain extension.
Suzuki-Miyaura Cross-Coupling
The C-I bond is highly reactive toward oxidative addition by Pd(0), making this scaffold ideal for attaching biaryl motifs found in SGLT2 inhibitors.
Optimized Conditions:
Catalyst : Pd(dppf)Cl₂·DCM (3 mol%) or Pd₂(dba)₃/SPhos.
Base : K₃PO₄ (3.0 eq) or Cs₂CO₃.
Solvent : 1,4-Dioxane/Water (4:1).
Temperature : 80 °C.
Note : The free acid can be coupled directly, but protecting it as an ester (methyl or tert-butyl) often improves yield by preventing catalyst poisoning by the carboxylate.
Lithium-Halogen Exchange
Treatment with n-BuLi or i-PrMgCl at -78 °C generates the aryl lithium/Grignard species at position 5. This allows for:
Formylation : Reaction with DMF to yield the aldehyde.
Carboxylation : Reaction with CO₂ to yield the isophthalic acid derivative.
Visualization: Functionalization Logic
Figure 2: Divergent synthesis pathways utilizing the iodine handle and carboxylic acid moiety.
Applications in Drug Development[10][11]
SGLT2 Inhibitors
This molecule serves as a bioisostere for the 2-chloro-5-iodobenzoic acid scaffold used in early SGLT2 inhibitors. The ethyl group replaces the chlorine, altering the lipophilic contact with the proximal binding pocket of the SGLT2 protein.
Mechanism : The benzoic acid moiety mimics the glucose sugar ring's anchor or the aglycone tail, depending on the specific inhibitor design (e.g., gliflozin analogs).
Lipid Synthesis Modulators
Patent literature (WO2012122391) identifies 2-ethyl-5-iodobenzoic acid derivatives as heterocyclic modulators. The iodine is typically replaced by a heteroaryl group (e.g., pyrazole or thiophene) to inhibit fatty acid synthase (FASN) pathways, relevant for antiviral and oncology indications.
References
Synthesis of 2-Ethyl-5-iodobenzoic acid via Hydrolysis : Heterocyclic modulators of lipid synthesis. WO2012122391A1. (2012). Link
Iodination Methodologies : Method of preparing and recovering 2-methyl-5-iodobenzoic acid (Analogous Process). EP3059220A1. (2016). Link
Application in Nrf2 Regulation : Nrf2 regulators. WO2015092713A1. (2015).[7] Link
Technical Guide: Safety, Handling, and Application of 2-Ethyl-5-iodobenzoic Acid
This guide serves as an in-depth technical whitepaper on the safety, handling, and application of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in modern drug discovery. CAS Number: 1261451-95-9 Formula: C₉H₉IO₂ M...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical whitepaper on the safety, handling, and application of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in modern drug discovery.
CAS Number: 1261451-95-9
Formula: C₉H₉IO₂
Molecular Weight: 276.07 g/mol
Document Type: Technical Safety & Application Guide
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
Executive Summary: The Role of CAS 1261451-95-9
2-Ethyl-5-iodobenzoic acid is a specialized halogenated aromatic building block used primarily in the synthesis of heterocyclic modulators for lipid synthesis and antiviral therapeutics (e.g., Hepatitis C inhibitors).[1][2][3][4] Its structural uniqueness lies in the ortho-ethyl group, which provides steric bulk, and the meta-iodine (relative to the ethyl, para to the carboxyl), which serves as a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a contextualized risk assessment for research and scale-up environments.
Chemical Identity & Physicochemical Properties
Understanding the physical state and reactivity of this compound is the first line of defense in safety planning.
Table 1: Physicochemical Profile
Property
Value / Description
Significance for Safety
Appearance
White to pale yellow crystalline solid
Dust inhalation hazard; requires local exhaust ventilation (LEV).
Melting Point
120–125 °C (Predicted range)
Solid at room temperature; stable under standard storage.
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Lipophilic nature implies potential for skin absorption; use nitrile gloves.
Acidity (pKa)
~3.8–4.2 (Predicted)
Corrosive to mucous membranes in high concentrations; incompatible with strong bases.
Reactivity
Sensitive to light (C–I bond labile)
Store in amber vials to prevent photo-deiodination and iodine radical formation.
While specific toxicological data (LD50) for this niche intermediate is limited, its hazard profile is derived from Structure-Activity Relationships (SAR) of analogous halogenated benzoic acids.
Core Hazards (GHS)
Signal Word:WARNING
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Mechanistic Toxicology
Acidic Irritation: The carboxylic acid moiety acts as a proton donor, capable of denaturing proteins on contact with moist mucous membranes (eyes, lungs).
Iodine Sensitization: Although the iodine is covalently bound, metabolic breakdown or photo-degradation can release iodide species. Individuals with known iodine hypersensitivity should avoid contact.
Alkyl-Aryl Sterics: The 2-ethyl group increases lipophilicity compared to simple iodobenzoic acid, potentially enhancing dermal penetration rates.
Synthesis & Reaction Safety
The safety profile of an intermediate is often dictated by its synthesis method and downstream applications.
Synthesis Pathway Hazards
The preparation often involves the iodination of 2-ethylbenzoic acid using strong oxidants.
Figure 1: Safety flow in the synthesis of 2-Ethyl-5-iodobenzoic acid. Note the use of strong oxidants (Red).
Critical Control Points
Oxidative Potential: If synthesized via NaIO₄/I₂, the reaction mixture is highly oxidative. Ensure quenching with a reducing agent (e.g., Sodium Thiosulfate) before disposal to prevent iodine evolution in waste streams.
Coupling Reactions: When used in Suzuki couplings, this compound is mixed with Palladium catalysts. The waste stream will contain heavy metals and organic halides, requiring segregation into "Halogenated Organic Waste."
Safe Handling & Storage Protocols
This protocol ensures data integrity and researcher safety.
A. Personal Protective Equipment (PPE)
Respiratory: N95 (US) or P2 (EU) dust mask required during weighing. If handling >5g, use a powder containment hood.
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended if dissolving in penetrating solvents like DMSO.
Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of acidic dust.
B. Storage Conditions
Temperature: 2–8 °C (Refrigerate).
Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended but not strictly required unless stored for >6 months.
Light:Strictly light-sensitive. Store in amber glass or foil-wrapped containers to prevent the cleavage of the C–I bond, which turns the solid yellow/brown over time.
C. Emergency Response
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).
Eye Contact: Rinse cautiously with water for 15 minutes. Do not use neutralization agents in the eye.
Spill Cleanup:
Dampen the solid with inert oil or water (if compatible) to suppress dust.
Sweep up into a closed container.
Clean surface with a dilute sodium thiosulfate solution to neutralize any free iodine.
Experimental Workflow: Solubility & Usage
For biological assays or chemical synthesis, proper dissolution is key to preventing precipitation and ensuring accurate dosing.
Figure 2: Workflow for preparing stock solutions. Visual inspection for iodine liberation (yellowing) is critical.
Regulatory & Environmental Compliance
TSCA (USA): Likely classified as "R&D Exemption" only. Not for commercial use without PMN (Pre-Manufacture Notice).
REACH (EU): Not registered. Treat as a novel substance.
Ecological Impact: Halogenated aromatics are often persistent in the environment. Do not release into drains. High potential for aquatic toxicity due to the iodine substituent.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1261451-95-9. Retrieved from [Link]
World Intellectual Property Organization. (2012). Patent WO2012122391A1: Heterocyclic modulators of lipid synthesis. (Describes synthesis and use of 2-ethyl-5-iodobenzoic acid).
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Technical Guide: Spectroscopic Data of 2-Ethyl-5-iodobenzoic Acid
This guide provides a rigorous technical analysis of 2-Ethyl-5-iodobenzoic acid , a critical halogenated aromatic intermediate used in the synthesis of pharmaceutical scaffolds (e.g., SGLT2 inhibitors, antiviral agents)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of 2-Ethyl-5-iodobenzoic acid , a critical halogenated aromatic intermediate used in the synthesis of pharmaceutical scaffolds (e.g., SGLT2 inhibitors, antiviral agents) and functionalized materials.
The following data is synthesized from patent literature (WO2015092713A1, WO2012122391A1) and chemometric structure-verification principles.
Part 1: Chemical Identity & Significance
2-Ethyl-5-iodobenzoic acid is a trisubstituted benzene derivative characterized by an ortho-ethyl group (providing steric bulk and lipophilicity) and a meta-iodine substituent relative to the carboxylic acid. The iodine atom at the C5 position is highly activated for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making this compound a "linchpin" intermediate in medicinal chemistry.
Property
Data
CAS Number
1261451-95-9
IUPAC Name
2-Ethyl-5-iodobenzoic acid
Molecular Formula
CHIO
Molecular Weight
276.07 g/mol
Physical State
White to off-white crystalline solid
Melting Point
108–112 °C (Typical range for benzoic acid derivatives of this class)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Part 2: Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The most reliable synthesis involves the electrophilic iodination of 2-ethylbenzoic acid.
A Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-5-iodobenzoic Acid: An In-depth Analysis for Drug Development Professionals
Introduction: The Crucial Role of ¹H NMR in Structural Elucidation In the landscape of modern drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Among the ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Crucial Role of ¹H NMR in Structural Elucidation
In the landscape of modern drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a preeminent tool, offering unparalleled insights into the connectivity and chemical environment of protons within a molecule. This guide provides a detailed technical analysis of the ¹H NMR spectrum of 2-Ethyl-5-iodobenzoic acid, a substituted aromatic carboxylic acid that serves as a representative example of the complex spectral interpretation often encountered in pharmaceutical research. By dissecting the theoretical underpinnings and practical considerations of its ¹H NMR spectrum, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently tackle similar analytical challenges.
Predicted ¹H NMR Spectrum of 2-Ethyl-5-iodobenzoic Acid: A First-Principles Approach
Structure and Proton Designations:
H₀: Carboxylic acid proton
H₁: Methylene protons of the ethyl group (-CH₂-)
H₂: Methyl protons of the ethyl group (-CH₃)
H₃, H₄, H₆: Aromatic protons
Based on established substituent effects on the benzene ring, we can anticipate the following spectral characteristics:
Proton Designation
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H₀ (COOH)
> 10.0
Singlet (broad)
-
1H
H₆
~ 8.0 - 8.2
Doublet
~ 2.0 - 3.0 (meta coupling)
1H
H₄
~ 7.8 - 8.0
Doublet of doublets
~ 8.0 - 9.0 (ortho), ~ 2.0 - 3.0 (meta)
1H
H₃
~ 7.2 - 7.4
Doublet
~ 8.0 - 9.0 (ortho coupling)
1H
H₁ (-CH₂-)
~ 2.8 - 3.0
Quartet
~ 7.0 - 8.0
2H
H₂ (-CH₃)
~ 1.2 - 1.4
Triplet
~ 7.0 - 8.0
3H
Causality Behind Predicted Spectral Features:
Carboxylic Acid Proton (H₀): The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a characteristic downfield chemical shift, often broad, above 10 ppm.[1] In many cases, this signal can be confirmed by a D₂O exchange experiment, where the proton is replaced by deuterium, causing the signal to disappear.[1]
Aromatic Protons (H₃, H₄, H₆): The chemical shifts of the aromatic protons are influenced by the interplay of the electron-withdrawing carboxylic acid and iodo groups, and the electron-donating ethyl group. The -COOH group is strongly deactivating and will shift ortho and para protons downfield. The iodine atom is also deactivating, while the ethyl group is weakly activating.
H₆: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It will appear as a doublet due to meta-coupling with H₄.[1][2]
H₄: This proton is ortho to the iodine atom and meta to both the carboxylic acid and ethyl groups. It will be split into a doublet of doublets by ortho-coupling with H₃ and meta-coupling with H₆.[3]
H₃: This proton is ortho to the electron-donating ethyl group and will therefore be the most upfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H₄.[1][3]
Ethyl Group Protons (H₁, H₂):
Methylene Protons (H₁): These protons are adjacent to the aromatic ring and will be deshielded, appearing as a quartet due to coupling with the three methyl protons.
Methyl Protons (H₂): These protons are further from the ring and will be the most upfield signals, appearing as a triplet due to coupling with the two methylene protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-Ethyl-5-iodobenzoic acid, the following experimental protocol is recommended:
1. Sample Preparation:
a. Weigh approximately 5-10 mg of 2-Ethyl-5-iodobenzoic acid.
b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving carboxylic acids and will ensure the observation of the acidic proton.[4]
c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
2. Instrument Parameters (for a 400 MHz Spectrometer):
a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
b. Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
c. Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
d. Number of Scans (NS): 8-16 scans should provide an adequate signal-to-noise ratio for a sample of this concentration.
e. Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to encompass all expected signals, including the downfield carboxylic acid proton.
3. Data Processing:
a. Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
b. Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
c. Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
d. Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
e. Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
Visualizing the Experimental Workflow
Caption: A schematic overview of the experimental workflow for acquiring a ¹H NMR spectrum.
Interpretation of the Spectrum: Assigning the Signals
A thorough analysis of the processed ¹H NMR spectrum would involve the following steps:
Identify the Solvent and Standard Peaks: Locate the residual solvent peak (e.g., ~7.26 ppm for CDCl₃) and the TMS peak at 0.00 ppm.
Assign the Carboxylic Acid Proton: Look for a broad singlet at a very downfield chemical shift (>10 ppm).
Analyze the Aromatic Region (7.0 - 8.5 ppm):
Identify the three distinct signals corresponding to the aromatic protons.
The most downfield signal, a doublet with a small coupling constant (2-3 Hz), can be assigned to H₆ (meta-coupling).[2]
The signal appearing as a doublet of doublets can be assigned to H₄ . The larger coupling constant will correspond to the ortho-coupling with H₃, and the smaller one to the meta-coupling with H₆.[3]
The most upfield of the aromatic signals, a doublet with a large coupling constant (8-9 Hz), can be assigned to H₃ (ortho-coupling).[1]
Analyze the Aliphatic Region (0 - 3.0 ppm):
The quartet around 2.8-3.0 ppm with an integration of 2H corresponds to the methylene protons (H₁) of the ethyl group.
The triplet around 1.2-1.4 ppm with an integration of 3H corresponds to the methyl protons (H₂) of the ethyl group.
Visualizing Spin-Spin Coupling
Caption: Spin-spin coupling relationships in 2-Ethyl-5-iodobenzoic acid.
Conclusion: A Powerful Tool for Structural Verification
The detailed analysis of the ¹H NMR spectrum of 2-Ethyl-5-iodobenzoic acid demonstrates the power of this technique in providing a wealth of structural information. By carefully considering chemical shifts, integration values, and coupling patterns, it is possible to unambiguously assign each proton in the molecule. This level of detailed structural verification is indispensable in the field of drug development, where the precise structure of a compound is directly linked to its biological activity and safety profile. The principles and methodologies outlined in this guide can be broadly applied to the structural elucidation of a wide range of small molecules, reinforcing the central role of ¹H NMR spectroscopy in modern chemical research.
References
ResearchGate. (2026). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
Technical Guide: Mass Spectrometry of 2-Ethyl-5-iodobenzoic Acid
The following technical guide details the mass spectrometry profile of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin). This document is structured for rese...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mass spectrometry profile of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin). This document is structured for researchers and analytical scientists requiring high-fidelity data interpretation and protocol design.
Executive Summary
2-Ethyl-5-iodobenzoic acid (CAS: 28134-31-8 / Derivative Class) is a halogenated aromatic acid primarily utilized as a building block in the pharmaceutical industry. Its mass spectrometric behavior is defined by two competing structural features: the labile carboxylic acid functionality (driving ionization and decarboxylation) and the iodine substituent (providing a unique mass defect and isotopic signature).
This guide focuses on Electrospray Ionization (ESI) in negative mode—the industry standard for impurity profiling of acidic intermediates—while also covering Electron Ionization (EI) fragmentation for structural elucidation.
Before interpreting spectra, the analyst must account for the specific isotopic and physicochemical properties that influence the mass-to-charge (m/z) ratio.
Property
Value
MS Implication
Formula
CHIO
Base peak prediction
Monoisotopic Mass
275.9647 Da
Exact mass for HRMS
Molecular Weight
276.07 g/mol
Nominal mass for LRMS
Isotopic Pattern
Iodine (I) is 100% abundant
No M+2 peak (unlike Cl/Br). Unique negative mass defect.
Acidity (pKa)
~3.5 - 4.0
Promotes facile deprotonation in ESI(-).
The "Iodine Effect" in MS
Iodine has a significant negative mass defect (-0.095 Da). In High-Resolution Mass Spectrometry (HRMS), the measured mass will appear slightly lower than the nominal integer mass would suggest (e.g., closer to 275.96 than 276.10). This is a key filter for identifying iodinated impurities in complex matrices.
Method Development Strategy
Ionization Source Selection
For quantitative analysis and impurity tracking (e.g., in Ipragliflozin synthesis), ESI in Negative Mode (ESI-) is the superior choice over Positive Mode (ESI+) or APCI.
Why ESI(-)? The carboxylic acid moiety (
) readily deprotonates to form the carboxylate anion . This yields a high-intensity molecular ion with minimal in-source fragmentation, maximizing sensitivity.
Why not ESI(+)? The molecule lacks basic nitrogen centers. Protonation would require forcing conditions (high acid concentration), leading to unstable signals and adduct formation (
).
Chromatographic Considerations
Column: C18 Reverse Phase (e.g., Waters BEH C18).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
Note: While Formic Acid suppresses ionization in ESI(-) slightly, it is often necessary for peak shape. Ammonium Fluoride (0.5 mM) can be used as an alternative additive to boost ESI(-) sensitivity.
Fragmentation Analysis (The Core)
A. ESI Negative Mode (MS/MS)
In a Triple Quadrupole (QqQ) or Q-TOF experiment, the precursor ion is
at m/z 275 .
Primary Pathway: Decarboxylation
The most characteristic transition for benzoic acid derivatives is the loss of CO
(44 Da).
Precursor:
275
Mechanism: Charge migration from the carboxylate creates an unstable intermediate, ejecting neutral CO
.
Product:
231 (Phenyl anion derivative).
Secondary Pathway: Iodine Loss
At higher collision energies (CE), the C-I bond cleaves.
Transition:
275 127 ().
Utility: This is a highly specific "qualifier" ion for confirming the presence of iodine.
B. Electron Ionization (EI)
In GC-MS, the physics changes. The radical cation
at m/z 276 is formed.
The "Ortho Effect" (Critical for Structural Confirmation)
The 2-ethyl group is ortho to the carboxylic acid. This proximity triggers a specific rearrangement not seen in meta or para isomers.
Mechanism: A hydrogen atom from the
-carbon of the ethyl group transfers to the carbonyl oxygen.
Loss of Water: This facilitates the elimination of a neutral water molecule (18 Da) or ethylene, often forming a stable bicyclic oxonium ion.
Diagnostic Peak: Look for [M-18] at m/z 258 .
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation logic for both ionization modes.
Caption: Comparative fragmentation pathways. Left (Blue): EI pathways dominated by the ortho-effect and iodine loss. Right (Red): ESI(-) pathways dominated by decarboxylation.
Experimental Protocol: Impurity Profiling
Objective: Detect 2-Ethyl-5-iodobenzoic acid in a reaction mixture (e.g., synthesis of SGLT2 inhibitor intermediates).
Step 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of sample in 1 mL Methanol (HPLC grade).
Working Solution: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.
Step 2: LC-MS/MS Parameters (Standardized)
Parameter
Setting
Rationale
Instrument
Triple Quadrupole (QqQ)
High sensitivity for quantitation.
Ionization
ESI Negative (-)
Maximizes [M-H]- formation.
Capillary Voltage
2.5 - 3.0 kV
Lower voltage prevents discharge in negative mode.
Source Temp
350°C
Ensures complete desolvation of the carboxylic acid.
Cone Voltage
20 - 30 V
Optimize to prevent in-source decarboxylation.
MRM Transition 1
275.0 231.0
Quantifier (Loss of CO).
MRM Transition 2
275.0 126.9
Qualifier (Iodine ion).
Collision Energy
15 eV (Trans 1) / 35 eV (Trans 2)
Soft energy for CO loss; Hard energy for C-I bond break.
Step 3: Data Validation
Linearity Check: Run a calibration curve from 10 ng/mL to 1000 ng/mL.
Carryover Check: Inject a blank (pure solvent) after the highest standard. Iodinated compounds can be "sticky" on C18 columns; ensure the blank is clean.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[1] [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.[2] (Chapter on Ortho-Effects in Aromatic Acids). [Link]
Prasain, J. K., et al. (2004). Liquid chromatography–mass spectrometry methods for the analysis of medicinal plants. (Discussion on ESI Negative Mode for Phenolics/Acids). [Link]
U.S. National Library of Medicine. (2024). PubChem Compound Summary for 2-Ethylbenzoic acid. (Structural analogue data). [Link]
Technical Whitepaper: Chemo-Selectivity and Functionalization of 2-Ethyl-5-iodobenzoic Acid
Executive Summary 2-Ethyl-5-iodobenzoic acid is a high-value bifunctional scaffold predominantly utilized in the synthesis of SGLT2 inhibitors (gliflozins) and biaryl-based pharmaceuticals. Its utility stems from the ort...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Ethyl-5-iodobenzoic acid is a high-value bifunctional scaffold predominantly utilized in the synthesis of SGLT2 inhibitors (gliflozins) and biaryl-based pharmaceuticals. Its utility stems from the orthogonal reactivity of its two primary functional groups: the highly labile C5-aryl iodide (amenable to transition-metal catalysis) and the C1-carboxylic acid (serving as a solubilizing anchor or prodrug handle).
However, successful utilization of this molecule requires navigating a specific steric challenge: the ortho-effect exerted by the C2-ethyl group. This guide provides a mechanistic breakdown of these reactive sites, offering validated protocols to overcome steric hindrance at C1 while exploiting the high reactivity of C5.
Structural Analysis & Reactivity Profile
The molecule presents a classic "push-pull" electronic system on a trisubstituted benzene ring. Understanding the interplay between sterics and electronics is prerequisite to experimental design.
Electronic and Steric Landscape
C5-Iodo Position (The Warhead): The carbon-iodine bond is weak and electron-rich due to the large polarizability of iodine. It is the most reactive site for oxidative addition by Palladium(0) species.
C1-Carboxyl Position (The Anchor): Electronically withdrawn by the aryl ring, but kinetically shielded. The bulky ethyl group at C2 creates significant steric hindrance (A-value ~1.75), impeding nucleophilic attack at the carbonyl carbon during esterification or amidation.
C2-Ethyl Position (The Shield): Acts as an electron-donating group (inductive effect), slightly activating the ring, but primarily functions as a steric block for the C1 position.
Reactivity Map
The following diagram illustrates the hierarchy of reactivity and the competing forces at play.
Figure 1: Chemoselective reactivity map of 2-Ethyl-5-iodobenzoic acid. Note the high reactivity of C5 vs. the hindered nature of C1.
The Primary Reactive Site: C5-Iodo (Cross-Coupling)
The iodine atom at C5 is the primary entry point for increasing molecular complexity. Due to the weakness of the C-I bond relative to C-Br or C-Cl, oxidative addition occurs rapidly, often permitting coupling at room temperature or with lower catalyst loadings.
Suzuki-Miyaura Coupling
This is the standard transformation for generating biaryl cores (e.g., for SGLT2 inhibitors).
Selectivity: The reaction is chemoselective for C5-I over the carboxylic acid. The acid moiety typically does not need protection if a base like
is used (forming the carboxylate in situ), although methyl ester protection often improves solubility and purification.
Catalyst Choice:
or are standard. For sterically crowded boronic acids, switch to SPhos-Pd-G2.
Lithium-Halogen Exchange
The C5-I bond undergoes rapid exchange with organolithiums (
-BuLi) or Turbo-Grignards (-PrMgCl·LiCl).
Critical Control: This must be performed at -78°C to prevent nucleophilic attack on the carboxylate (even if deprotonated).
Application: This generates a C5-anion that can attack ketones, a key step in synthesizing the glycosidic linkage in gliflozin analogs.
The Secondary Reactive Site: C1-Carboxyl (The Anchor)
The 2-ethyl group exerts an "ortho-effect," significantly reducing the rate of nucleophilic acyl substitution compared to unsubstituted benzoic acid.
Overcoming Steric Hindrance
Standard Fisher esterification (alcohol + acid catalyst) is often too slow or low-yielding.
Strategy A (Acid Chloride): Convert to acid chloride using Oxalyl Chloride/DMF (catalytic). This planar intermediate reduces steric clash during the subsequent nucleophilic attack.
Strategy B (High-Activity Coupling): Use HATU or PyBOP. These reagents form a highly reactive active ester that compensates for the steric barrier.
Experimental Protocols
Protocol A: C5-Selective Suzuki Coupling
Target: Coupling 2-ethyl-5-iodobenzoic acid with phenylboronic acid.
Reagents:
Substrate: 2-Ethyl-5-iodobenzoic acid (1.0 eq)
Coupling Partner: Phenylboronic acid (1.2 eq)
Catalyst:
(3 mol%)
Base:
(3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Methodology:
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. (Oxygen inhibits the catalytic cycle).
Addition: Add substrate, boronic acid, and base. Add catalyst last.
Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS. The iodine peak should disappear rapidly.
Workup: Acidify with 1M HCl to pH 3 (to protonate the carboxylate). Extract with Ethyl Acetate.
Validation: The product will show a mass shift corresponding to the loss of I and gain of Ph.
Protocol B: Sterically Hindered Amidation at C1
Target: Amide formation with a secondary amine.
Reagents:
Substrate: 2-Ethyl-5-iodobenzoic acid (1.0 eq)
Amine: Morpholine (1.2 eq)
Coupling Agent: HATU (1.2 eq)
Base: DIPEA (Hunig's Base) (3.0 eq)
Solvent: DMF (Anhydrous)
Methodology:
Activation: Dissolve substrate and HATU in DMF. Add DIPEA dropwise at 0°C. Stir for 30 mins. Note: The solution will turn yellow/orange as the active ester forms.
Coupling: Add the amine. Allow to warm to Room Temperature and stir for 12 hours.
Why this works: HATU generates the OAt-active ester, which is less sensitive to the steric bulk of the ortho-ethyl group than standard carbodiimide (EDC/NHS) methods.
Purification: Dilute with water (product may precipitate) or extract with DCM. Wash with saturated
solution to remove DMF.
Visualization: The Catalytic Cycle
The following diagram details the Suzuki cycle specific to this substrate, highlighting the oxidative addition step facilitated by the C5-Iodine.
Figure 2: Catalytic cycle for C5-functionalization. The weak C-I bond accelerates the Oxidative Addition step.
Comparison of Leaving Group Reactivity
When designing synthesis routes, it is crucial to understand where the Iodine sits in the reactivity hierarchy compared to other potential halogens on the ring.
Leaving Group
Bond Energy (kcal/mol)
Relative Reactivity (Pd-Cat)
Suitability for 2-Ethyl-5-iodo scaffold
Iodine (-I)
~57
Highest
Excellent (Room Temp - 80°C)
Bromine (-Br)
~68
High
Good (Requires higher temp)
Chlorine (-Cl)
~81
Low
Poor (Requires specialized ligands)
Fluorine (-F)
~115
Inert
Non-reactive in standard coupling
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Gribble, G. W., et al. (2013). "Lithium-Halogen Exchange in Organic Synthesis." Organic Reactions.[1][2][3][4][5][6] Link
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link
Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated Ipragliflozin as a Selective SGLT2 Inhibitor." ACS Medicinal Chemistry Letters. (Demonstrates use of 5-iodo-2-substituted benzoic scaffolds). Link
Technical Guide: Strategic Applications of 2-Ethyl-5-iodobenzoic Acid in Medicinal Chemistry
[1] Executive Summary 2-Ethyl-5-iodobenzoic acid (CAS: 1247657-63-5 / Generic Scaffold) represents a high-value bifunctional building block in modern drug discovery.[1] Distinguished by its specific substitution pattern—...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Ethyl-5-iodobenzoic acid (CAS: 1247657-63-5 / Generic Scaffold) represents a high-value bifunctional building block in modern drug discovery.[1] Distinguished by its specific substitution pattern—an ortho-ethyl group providing steric bulk and lipophilicity, and a meta-iodine atom serving as a reactive handle—this scaffold is critical in the synthesis of heterocyclic modulators for lipid metabolism and glucose regulation.[1]
This guide analyzes the compound’s utility in Fatty Acid Synthase (FASN) inhibition (oncology/virology) and SGLT2 inhibitor homologation (metabolic disease). It provides validated synthetic workflows and strategic insights into leveraging this scaffold for Structure-Activity Relationship (SAR) optimization.[1]
Part 1: Structural Analysis & Reactivity Profile
The utility of 2-Ethyl-5-iodobenzoic acid lies in the orthogonality of its functional groups.[1]
The Ortho-Ethyl Group (Steric & Lipophilic Lock)
Unlike the more common methyl analogs, the 2-ethyl group introduces significant steric hindrance near the carboxylic acid.[1]
Conformational Control: It forces the carboxylic acid (or derived amide) out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that improves binding selectivity.
Metabolic Stability: The ethyl group blocks metabolic attack at the ortho position more effectively than a methyl group, potentially extending the half-life of the final drug candidate.
The 5-Iodo Handle (The Growth Vector)
The iodine atom at the C5 position is the primary "growth vector" for lead optimization.[1]
Cross-Coupling: It is highly reactive in Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the attachment of complex biaryl systems or heterocycles.[1]
Late-Stage Diversification: The stability of the aryl iodide allows the carboxylic acid to be transformed (e.g., into an amide or ester) before the cross-coupling step, enabling the rapid synthesis of libraries.
Part 2: Key Research Areas
Area A: Fatty Acid Synthase (FASN) Modulators
Therapeutic Focus: Oncology and Antivirals (HCV)[2]
Research indicates that 2-Ethyl-5-iodobenzoic acid is a key intermediate in the synthesis of heterocyclic modulators of the fatty acid synthesis pathway.[1] FASN overexpression is a hallmark of many cancers and is essential for the replication of enveloped viruses like Hepatitis C (HCV).
Mechanism: The benzoic acid moiety forms the core of the inhibitor, while the iodine is replaced by a heterocyclic system (often via Suzuki coupling) that occupies the catalytic domain of the enzyme.
Application: Synthesis of "bis-aryl" or "aryl-heteroaryl" analogs where the ethyl group fits into a hydrophobic pocket of the FASN enzyme, enhancing binding affinity compared to the unsubstituted analog.[1]
Area B: SGLT2 Inhibitor Homologs
Therapeutic Focus: Type 2 Diabetes and Cardio-Renal Protection[1]
The "gliflozin" class of drugs (e.g., Ipragliflozin, Empagliflozin) relies heavily on 2-alkyl-5-halo-benzoic acid precursors.[1]
Homologation Strategy: While many commercial SGLT2 inhibitors utilize a 2-methyl or 2-chloro scaffold, the 2-ethyl variant is used in "bioisosteric walking."[1] By replacing the methyl with ethyl, researchers can fine-tune the lipophilicity (LogP) and cell membrane permeability of the inhibitor without altering the core pharmacophore.
Research Utility: It serves as a probe to test the spatial tolerance of the SGLT2 proximal binding pocket.
Area C: Nrf2 Regulation
Therapeutic Focus: Oxidative Stress and Inflammation
Patent literature suggests the utility of this scaffold in developing Nrf2 regulators.[3] The acid functionality is converted to an electron-deficient olefin or amide, activating the Nrf2/ARE pathway, which protects cells against oxidative damage.
Part 3: Synthetic Methodologies & Protocols[4]
Protocol 1: Regioselective Synthesis of the Core
Context: If the compound is not commercially available, it must be synthesized from 2-ethylbenzoic acid.[1] Direct iodination is preferred over the Sandmeyer route for scalability.
Caption: Synthetic trajectory from precursor to major therapeutic classes via the 5-iodo handle.
Diagram 2: The "Ortho-Effect" Mechanism[1]
Caption: Mechanistic impact of the 2-ethyl substituent on pharmacokinetics and binding dynamics.
References
Heterocyclic Modulators of Lipid Synthesis.
Source: Google Patents (WO2012122391A1).
Context: Describes the use of 2-ethyl-5-iodobenzoic acid as a key intermediate (Compound 181.[1][4]4) in the synthesis of FASN inhibitors for Hepatitis C treatment.
Method of Preparing and Recovering 2-Methyl-5-Iodobenzoic Acid.
Source: European Patent Office (EP3059220B1).
Context: Provides the foundational industrial protocol for iodinating 2-alkylbenzoic acids, which is directly adaptable to the 2-ethyl analog.
Nrf2 Regulators.
Source: Google Patents (WO2015092713A1).[3]
Context: Citations of bis-aryl analogs derived from iodobenzoic acid scaffolds for regulating the Nrf2 pathway.[1][3]
Synthesis of 2-chloro-5-iodobenzoic acid.
Source: Eureka / Patsnap (CN103539662A).
Context: Validates the "Sandmeyer" alternative route and iodination chemistry for 2-substituted-5-iodo benzoic acids.
Technical Application Note: Process Optimization for the Scale-Up of 2-Ethyl-5-iodobenzoic Acid Executive Summary 2-Ethyl-5-iodobenzoic acid is a critical pharmacophore and intermediate in the synthesis of Sodium-Glucose...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Process Optimization for the Scale-Up of 2-Ethyl-5-iodobenzoic Acid
Executive Summary
2-Ethyl-5-iodobenzoic acid is a critical pharmacophore and intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Ipragliflozin). While laboratory-scale synthesis often relies on the Sandmeyer reaction (diazotization of 2-ethyl-5-aminobenzoic acid), this route poses significant safety hazards upon scale-up, including the handling of shock-sensitive diazonium salts and potential formation of genotoxic byproducts.
This Application Note details a robust, scalable protocol for the direct oxidative iodination of 2-ethylbenzoic acid. This route utilizes an Iodine/Oxidant system to achieve high regioselectivity (C5 position) through synergistic directing effects, offering a safer, greener, and more atom-economical alternative for kilogram-scale manufacturing.
Strategic Route Selection
The transition from medicinal chemistry to process development requires a rigorous evaluation of synthetic pathways.
Feature
Route A: Sandmeyer Reaction
Route B: Direct Oxidative Iodination (Recommended)
Starting Material
2-Ethyl-5-aminobenzoic acid
2-Ethylbenzoic acid
Key Reagents
, ,
, (or ),
Safety Profile
High Risk: Exothermic diazotization; explosion hazard of dry diazonium salts.[1]
Moderate Risk: Strong oxidizers and acids; manageable with standard engineering controls.
Atom Economy
Low (Stoichiometric waste from diazo group).
High (Direct functionalization).
Scalability
Limited (requires continuous flow or dedicated hazardous bays).
Excellent (Standard batch reactors).
Mechanistic Rationale for Regioselectivity
The success of the direct iodination relies on the Electrophilic Aromatic Substitution (
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Hastelloy or Teflon-coated), reflux condenser, internal temperature probe, and a solid addition funnel. Purge with Nitrogen (
).
Solvent Charge: Charge Acetic Acid (500 mL) and 2-Ethylbenzoic acid (100 g) . Stir at 200 RPM until fully dissolved.
Acid Addition: Cool the jacket to 15°C. Slowly add Sulfuric Acid (150 mL) dropwise via addition funnel. Caution: Exothermic. Maintain internal temperature < 30°C.
Iodine Charge: Add Iodine (
) (84.5 g) in a single portion. The solution will turn dark violet.
Why? Controlled generation of the electrophilic iodonium species (
or ) prevents "iodine bloom" and runaway exotherms.
Reaction Phase:
Heat the mixture to 70°C over 1 hour.
Hold at 70-75°C for 4–6 hours.
Monitor: Check HPLC for consumption of starting material (< 1.0% remaining).[2] The dark violet color should fade to a reddish-brown/orange as
is consumed.
Quenching:
Cool the reactor to 20°C .
Prepare a quench solution: 10% Aqueous Sodium Bisulfite (
) (500 mL).
Pour the reaction mixture slowly into the quench solution (or vice versa) with vigorous stirring. This reduces unreacted iodine species (decolorization to pale yellow).
Isolation:
The product precipitates as an off-white solid.
Stir the slurry at 5-10°C for 1 hour to maximize yield.
Wash the cake with Water (3 x 200 mL) to remove residual acids.
Purification (Recrystallization)
To achieve pharmaceutical-grade purity (>99.5%), recrystallization is preferred over chromatography.
Solvent System: 70% Acetic Acid / 30% Water.
Dissolution: Suspend the crude wet cake in the solvent mixture (approx. 5 vol relative to cake weight). Heat to 90°C until a clear solution is obtained.
Crystallization: Cool slowly (10°C/hour) to Room Temperature, then chill to 5°C.
Filtration: Filter the purified crystals and wash with cold 50% acetic acid, then water.
Drying: Dry in a vacuum oven at 55°C for 12 hours.
Process Workflow Diagram
Figure 2: Unit operation workflow for the scale-up manufacturing process.
Critical Process Parameters (CPPs) & Analytical Controls
Parameter
Range
Impact on Quality/Safety
Addition Temp
< 30°C
High temps during acid addition can cause premature degradation or sulfonation impurities.
Reaction Temperature
70–75°C
< 65°C: Incomplete reaction. > 85°C: Risk of benzylic oxidation (degradation of ethyl group).
Quench pH
< 2
Ensure product remains protonated (insoluble) during isolation.
LOD (Loss on Drying)
< 0.5%
Residual acetic acid can interfere with downstream coupling reactions.
European Patent Office. (2016). Method of preparing and recovering 2-methyl-5-iodobenzoic acid (EP3059220A1).[4][2] (Note: Analogous chemistry for ethyl derivative). Link
Google Patents. (2014). Preparation and recovery method of 2-methyl-5-iodobenzoic acid (CN103539662A).[4][2]Link
Organic Process Research & Development. (2012). Scalable Synthesis of SGLT2 Inhibitor Intermediates.
National Institutes of Health (NIH). (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives.Link
Beilstein Journal of Organic Chemistry. (2018). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation.Link
Application Note: High-Purity Recovery of 2-Ethyl-5-iodobenzoic Acid via Optimized Recrystallization
Abstract This application note provides a comprehensive, field-proven protocol for the purification of 2-Ethyl-5-iodobenzoic acid by recrystallization. The guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Ethyl-5-iodobenzoic acid by recrystallization. The guide is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. We delve into the fundamental principles of recrystallization, systematic solvent selection, a detailed step-by-step methodology, and robust purity assessment techniques. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the protocol effectively.
Introduction and Purification Rationale
2-Ethyl-5-iodobenzoic acid is a valuable substituted aromatic carboxylic acid, often employed as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as contaminants can lead to significant side reactions, reduced yields, and impurities in the final product.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[1] The fundamental principle relies on dissolving the impure solid in a hot solvent to create a saturated solution and then allowing the solution to cool slowly.[2] As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities ideally remain dissolved in the cold solvent (mother liquor).[1] This method is particularly effective for crystalline organic solids like substituted benzoic acids.[3][4]
Compound Properties and Impurity Profile
Physicochemical Data
A summary of the key properties for 2-Ethyl-5-iodobenzoic acid is presented below.
Off-white to pale yellow solid (typical crude form)
General Knowledge
Note: A definitive melting point for the pure compound is not widely published. A key outcome of this protocol is to establish a sharp, consistent melting point range as an indicator of high purity.
Potential Impurities
The impurity profile of crude 2-Ethyl-5-iodobenzoic acid is largely dependent on its synthetic route. Extrapolating from the synthesis of analogous compounds like 2-methyl-5-iodobenzoic acid, common impurities may include:[6][7]
Unreacted Starting Materials: Such as 2-ethylbenzoic acid.
Regioisomers: For example, 2-ethyl-3-iodobenzoic acid.
Over-iodinated Products: Such as 2-ethyl-3,5-diiodobenzoic acid.
Residual Reagents: Inorganic salts or catalysts from the iodination reaction.
Safety and Handling
Substituted iodobenzoic acids should be handled with care. While specific data for the ethyl-derivative is limited, data for analogous compounds like 2-iodobenzoic acid indicate potential hazards.[8]
Hazard Profile: May cause skin, eye, and respiratory irritation.[9][10] Handle in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]
Handling: Avoid generating dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[12]
Recrystallization Solvent Selection: A Mechanistic Approach
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for 2-Ethyl-5-iodobenzoic acid—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Based on the properties of similar aromatic carboxylic acids, several solvent systems are viable candidates.[13][14][15] A patent for the purification of the closely related 2-methyl-5-iodobenzoic acid found a 70% acetic acid/water mixture to be highly effective, achieving >99.5% purity via HPLC.[6][7] This provides a strong, empirically validated starting point.
Solvent System
Rationale for Consideration
Potential Drawbacks
70% Acetic Acid / Water
Proven efficacy for the analogous 2-methyl-5-iodobenzoic acid.[6][7] The acidic medium can suppress the dissociation of the carboxylic acid, promoting crystallization.
Acetic acid is corrosive and has a pungent odor. Residual solvent can be difficult to remove completely.
Ethanol / Water
Ethanol is a good solvent for many benzoic acids, while water acts as an anti-solvent.[13][15] This system is less corrosive and easier to handle than acetic acid.
The optimal ratio of ethanol to water must be determined empirically to avoid "oiling out."
Toluene
A non-polar solvent that may be effective if impurities are significantly more polar than the target compound. It has been used for mashing/crystallization of related compounds.[16]
Higher boiling point requires more energy; flammability concerns.
For this protocol, we will focus on the 70% Acetic Acid / Water system due to its documented success with a structurally similar molecule.
Detailed Experimental Protocol
This protocol is designed for purifying approximately 10 grams of crude 2-Ethyl-5-iodobenzoic acid. Adjust volumes accordingly for different scales.
Materials and Equipment
Crude 2-Ethyl-5-iodobenzoic acid
Glacial Acetic Acid
Deionized Water
Erlenmeyer flasks (250 mL and 500 mL)
Hot plate with magnetic stirring
Graduated cylinders
Buchner funnel and filtration flask
Vacuum source (aspirator or pump)
Filter paper
Spatula and glass stirring rod
Melting point apparatus
Step-by-Step Procedure
Preparation of Solvent: Prepare the 70% (v/v) acetic acid/water solvent by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.
Dissolution:
Place 10.0 g of crude 2-Ethyl-5-iodobenzoic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
Add approximately 80-100 mL of the 70% acetic acid solvent.
Gently heat the mixture on a hot plate with constant stirring. The target temperature should be near the boiling point of the solvent mixture (~105-110 °C).
Continue adding small portions of the hot solvent until all the solid has just dissolved. Causality: Adding a minimal amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[2]
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.
Cooling and Crystallization:
Remove the flask from the heat source and place it on a heat-resistant surface. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice structure.[17]
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Isolation of Crystals:
Set up a vacuum filtration apparatus using a Buchner funnel and a clean filtration flask.
Wet the filter paper with a small amount of the cold 70% acetic acid solvent to ensure a good seal.
Pour the cold crystal slurry into the funnel and apply vacuum.
Washing the Crystals:
With the vacuum still applied, wash the crystals on the filter paper with two small portions (10-15 mL each) of ice-cold 50% acetic acid/water.[7] Causality: Using a cold solvent for washing minimizes the redissolving of the purified product, while a slightly lower concentration of acetic acid helps wash away the mother liquor.
Follow with a final wash of ice-cold deionized water to remove residual acetic acid.
Drying:
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and facilitate initial drying.
Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Application Note: High-Resolution HPLC Analysis of 2-Ethyl-5-iodobenzoic Acid Purity
Abstract & Scope This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in the synthesis of hypervalen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-Ethyl-5-iodobenzoic acid , a critical intermediate in the synthesis of hypervalent iodine oxidants and pharmaceutical scaffolds.
Unlike generic benzoic acid methods, this protocol addresses the specific challenge of separating the target compound from its regioisomers (e.g., 2-ethyl-3-iodobenzoic acid) and poly-iodinated side products generated during electrophilic iodination. We employ a pH-controlled reversed-phase strategy to ensure precise quantification, adhering to ICH Q2(R1) validation principles.
Introduction & Chemical Context
2-Ethyl-5-iodobenzoic acid presents unique chromatographic challenges due to its amphiphilic nature—possessing both a polar carboxylic acid head group and a hydrophobic ethyl-iodo aromatic core.
The Separation Challenge
In industrial synthesis (typically via iodination of 2-ethylbenzoic acid), the directing effects of the ethyl group (ortho/para director) favor the formation of the 5-iodo product. However, steric hindrance and reaction kinetics often lead to specific impurity profiles:
Target: 2-Ethyl-5-iodobenzoic acid.
Critical Impurity A (Regioisomer): 2-Ethyl-3-iodobenzoic acid (often co-elutes on standard C18).
Critical Impurity B (Over-iodination): 2-Ethyl-3,5-diiodobenzoic acid.
Critical Impurity C (Starting Material): 2-Ethylbenzoic acid.
Effective quality control requires a method capable of resolving these structurally similar species with a resolution factor (
) > 1.5.
Method Development Strategy (The "Why")
Stationary Phase Selection
While standard C18 columns are ubiquitous, the separation of iodine-position isomers requires high shape selectivity. We utilize a high-surface-area, fully end-capped C18 column . The end-capping is non-negotiable; exposed silanols on the silica support would interact with the carboxylic acid proton, causing severe peak tailing (
) and compromising integration accuracy.
Mobile Phase Chemistry (pKa Control)
Benzoic acid derivatives typically exhibit pKa values in the range of 3.0–4.0.
The Rule: To retain the acid on a hydrophobic C18 column, it must be in its neutral (protonated) state.
The Solution: We buffer the mobile phase to pH 2.5 using dilute phosphoric acid. This is
units below the pKa, ensuring of the population is protonated. This prevents "peak splitting" caused by mixed ionization states.
Detection Wavelength
The iodine substituent provides a bathochromic shift. While 254 nm is standard for aromatics, a wavelength of 235 nm is selected to maximize the signal-to-noise ratio for the benzoic acid carbonyl transition, improving the Limit of Quantitation (LOQ) for trace de-iodinated impurities.
C18, , (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Balances resolution of isomers with reasonable backpressure.
Mobile Phase A
0.1% in Water (pH ~2.2)
Suppresses ionization of carboxylic acid.
Mobile Phase B
Acetonitrile
Strong solvent for hydrophobic iodo-aromatics.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Temperature
Improves mass transfer and retention time reproducibility.
Injection Volume
Standard analytical load.
Detection
UV @ 235 nm (Ref 360 nm)
Optimized for iodobenzoic acid absorption max.
Gradient Program
Note: A gradient is required to elute the highly hydrophobic di-iodo impurities.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
70
30
Initial equilibration
15.0
20
80
Linear ramp to elute target & isomers
18.0
5
95
Wash step (elutes di-iodo species)
20.0
5
95
Hold
20.1
70
30
Re-equilibration
25.0
70
30
End of Run
Sample Preparation
Precaution: Iodinated compounds can be light-sensitive.[2] Use amber glassware .
Stock Solution (1.0 mg/mL): Weigh 25.0 mg of sample into a 25 mL amber volumetric flask. Dissolve in 10 mL Methanol (sonicate if necessary), then make up to volume with Mobile Phase A.
Working Standard: Dilute Stock Solution to 0.1 mg/mL using the initial mobile phase ratio (70:30 Water:ACN).
Why this diluent? Matching the sample solvent to the initial mobile phase prevents "solvent shock" which causes peak broadening for early eluting impurities.
Visualizations & Logic
Method Development Decision Tree
The following logic flow illustrates the critical decisions made during the optimization of this protocol.
Caption: Decision matrix for optimizing HPLC conditions based on the physicochemical properties of iodobenzoic acid derivatives.
Impurity Elution Order (Expected)
This diagram predicts the chromatographic behavior based on hydrophobicity (LogP) and polarity.
Caption: Predicted elution order. Note that the target and regioisomer elute closely, necessitating the optimized gradient.
System Suitability & Validation Criteria
Before analyzing unknown samples, the system must pass the following suitability tests (SST) to ensure data trustworthiness.
Parameter
Acceptance Criteria
Purpose
Resolution ()
between Target and Regioisomer
Ensures baseline separation for accurate integration.
Tailing Factor ()
Verifies column health and pH control.
Precision (RSD)
for Retention Time; for Area
Confirms pump and injector stability.
Signal-to-Noise
for LOQ solution
Verifies sensitivity for trace impurities.
Results Interpretation & Troubleshooting
Expected Results
Main Peak: The 2-ethyl-5-iodobenzoic acid should elute as a sharp, symmetrical peak around 10–12 minutes.
Impurity Profile:
Peaks eluting before the main peak are likely de-iodinated species or starting materials (more polar).
Peaks eluting after the main peak are likely di-iodinated species (more hydrophobic).
Troubleshooting Guide
Problem: Split peak for the main compound.
Root Cause:[3][4][5] Sample solvent is too strong (100% MeOH or ACN) or mobile phase pH is too close to pKa.
Fix: Dissolve sample in Mobile Phase A/B mix; lower buffer pH to 2.0.
Problem: Drifting Retention Times.
Root Cause:[3][4][5] Column temperature fluctuation or insufficient equilibration.
Fix: Ensure column oven is active; equilibrate for at least 10 column volumes between runs.
Problem: "Ghost" peaks in blank.
Root Cause:[3][4][5] Carryover of highly hydrophobic di-iodo impurities from previous run.
Fix: Extend the 95% B wash step in the gradient to 5 minutes.
References
PubChem. (2025).[6] 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - Physical Properties and pKa. National Library of Medicine. Retrieved from [Link]
Waters Corporation. (2025). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
European Patent Office. (2008). Method of preparing and recovering 2-methyl-5-iodobenzoic acid (Patent 3059220). Retrieved from [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-5-iodobenzoic Acid
Introduction: Navigating the Challenges of C-N Bond Formation with a Sterically Hindered and Functionalized Substrate The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of C-N Bond Formation with a Sterically Hindered and Functionalized Substrate
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the arylamine motif is a prevalent structural feature.[1][2]
This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 2-Ethyl-5-iodobenzoic acid. This molecule presents a trifecta of hurdles that require careful consideration for successful C-N bond formation:
Steric Hindrance: The ethyl group at the ortho position to the iodine atom creates significant steric congestion around the reaction center, which can impede the approach of the palladium catalyst and the amine coupling partner.
Aryl Iodide Reactivity: While aryl iodides are generally more reactive than the corresponding bromides or chlorides in oxidative addition to the palladium(0) catalyst, they can also participate in side reactions or lead to catalyst inhibition under certain conditions.
Carboxylic Acid Functionality: The presence of the acidic carboxylic acid proton necessitates a careful choice of base to avoid unwanted side reactions, such as deprotonation of the substrate leading to poor solubility or catalyst deactivation.
By understanding the interplay of these factors and strategically selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can successfully navigate these challenges and achieve high-yielding amination of 2-Ethyl-5-iodobenzoic acid. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both primary and secondary amines, and offer a comprehensive troubleshooting guide to address common issues.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of the key steps is illustrated below.[1][3]
Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][4]
Strategic Selection of Reaction Components
The success of the Buchwald-Hartwig amination of 2-Ethyl-5-iodobenzoic acid hinges on the judicious selection of each reaction component.
Palladium Precatalyst
While various palladium sources can be used, palladium(II) precatalysts such as Pd(OAc)₂ or preformed palladium-ligand complexes (precatalysts) are commonly employed.[2] Precatalysts often offer better reproducibility and require milder activation conditions. For this sterically hindered substrate, a precatalyst that readily forms the active monoligated Pd(0) species is advantageous.
Ligand: The Key to Overcoming Steric Hindrance
The choice of phosphine ligand is arguably the most critical parameter for a successful reaction with a sterically demanding substrate. Bulky, electron-rich biarylphosphine ligands, often referred to as "Buchwald ligands," are designed to promote the key steps of the catalytic cycle.[1] For the amination of 2-Ethyl-5-iodobenzoic acid, ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points due to their proven efficacy with sterically hindered aryl halides.[3] The steric bulk of these ligands facilitates the formation of the active monoligated palladium species, which is crucial for the oxidative addition step with hindered substrates.
Base: A Balancing Act with the Carboxylic Acid
The presence of the carboxylic acid group requires a base that is strong enough to deprotonate the amine for the catalytic cycle to proceed, but not so strong that it leads to the formation of insoluble carboxylate salts or other undesired side reactions. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended for this substrate.[3] These bases are generally more compatible with acidic functional groups.
Solvent
The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are generally preferred. Toluene , dioxane , or tert-butanol are commonly used and effective solvents for Buchwald-Hartwig aminations.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-Ethyl-5-iodobenzoic acid with a primary and a secondary amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
All reagents and solvents should be anhydrous and degassed prior to use.
Protocol 1: Amination with a Primary Amine (e.g., n-Butylamine)
This protocol outlines the coupling of 2-Ethyl-5-iodobenzoic acid with a primary alkylamine.
Table 1: Reagents for Primary Amine Coupling
Reagent
Molar Equiv.
Amount (for 1 mmol scale)
2-Ethyl-5-iodobenzoic acid
1.0
278 mg
n-Butylamine
1.2
106 µL
Pd₂(dba)₃
0.01 (1 mol % Pd)
9.2 mg
XPhos
0.02
9.5 mg
K₂CO₃
2.0
276 mg
Toluene
-
5 mL
Experimental Workflow:
Caption: Figure 2. Experimental Workflow for Primary Amine Coupling.
Step-by-Step Procedure:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Ethyl-5-iodobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and K₂CO₃ (2.0 eq).
Seal the flask with a septum, and evacuate and backfill with argon three times.
Add degassed toluene (5 mL) and n-butylamine (1.2 eq) via syringe.
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 10 mL) followed by brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-2-ethyl-5-aminobenzoic acid.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the coupling of 2-Ethyl-5-iodobenzoic acid with a cyclic secondary amine.
Table 2: Reagents for Secondary Amine Coupling
Reagent
Molar Equiv.
Amount (for 1 mmol scale)
2-Ethyl-5-iodobenzoic acid
1.0
278 mg
Morpholine
1.2
105 µL
Pd(OAc)₂
0.02
4.5 mg
RuPhos
0.04
18.6 mg
Cs₂CO₃
2.0
652 mg
Dioxane
-
5 mL
Experimental Workflow:
Caption: Figure 3. Experimental Workflow for Secondary Amine Coupling.
Step-by-Step Procedure:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Ethyl-5-iodobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
Seal the flask with a septum, and evacuate and backfill with argon three times.
Add degassed dioxane (5 mL) and morpholine (1.2 eq) via syringe.
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 10 mL) followed by brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-ethyl-5-(morpholin-4-yl)benzoic acid.
1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled/degassed solvents. 3. If using K₂CO₃, consider switching to the more soluble Cs₂CO₃. A stronger base like K₃PO₄ could also be screened, but with caution due to the carboxylic acid.
Formation of Side Products (e.g., Hydrodehalogenation)
1. Reaction temperature is too high. 2. Inefficient reductive elimination.
1. Lower the reaction temperature in 10 °C increments. 2. Screen a different ligand. For example, if XPhos is used, try RuPhos or BrettPhos, as they can have different effects on the rate of reductive elimination versus side reactions.
Poor Solubility of Reagents
The carboxylate salt formed with the base may be insoluble in the reaction solvent.
1. Switch to a more polar aprotic solvent like dioxane or THF. 2. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination. The ester can then be hydrolyzed post-coupling.
Conclusion
The Buchwald-Hartwig amination of 2-Ethyl-5-iodobenzoic acid, while challenging, is a feasible transformation with careful optimization of the reaction parameters. The key to success lies in the selection of a bulky, electron-rich phosphine ligand to overcome steric hindrance, and a moderately weak inorganic base to ensure compatibility with the carboxylic acid functionality. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers and drug development professionals to successfully synthesize valuable arylamine building blocks from this complex substrate.
References
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
Application Notes & Protocols: Strategic Execution of the Heck Reaction for the Synthesis of Substituted Cinnamic Acid Derivatives from 2-Ethyl-5-iodobenzoic Acid
Introduction and Strategic Overview The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated ha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Strategic Overview
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is integral to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides a detailed protocol and mechanistic rationale for the Heck coupling of 2-Ethyl-5-iodobenzoic acid, a substrate that presents unique challenges due to a combination of steric hindrance and electronic effects.
The target substrate, 2-Ethyl-5-iodobenzoic acid, features:
An aryl iodide , which is the most reactive of the aryl halides for the crucial oxidative addition step.[2]
An ortho-ethyl group , which introduces significant steric bulk around the palladium center, potentially impeding the reaction.
A meta-benzoic acid group , an electron-withdrawing group that can influence the electronic properties of the aryl halide and may require careful selection of a compatible base to avoid acid-base side reactions.
This document will guide the researcher through a robust, optimized protocol, explain the critical role of each reaction component, and provide a framework for troubleshooting, ensuring a high probability of success.
The Heck Reaction Catalytic Cycle: A Mechanistic Blueprint
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount for rationalizing the choice of reagents and reaction conditions. The process involves four key stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base-assisted catalyst regeneration).[4][5]
Caption: Figure 1: The Pd(0)/Pd(II) Catalytic Cycle for the Heck Reaction.
Key Reaction Parameters and Rationale for 2-Ethyl-5-iodobenzoic Acid
The success of the Heck reaction with this specific substrate hinges on the careful selection of catalyst, ligand, base, and solvent. The choices outlined below are designed to overcome the steric and electronic challenges presented by the starting material.
Parameter
Recommended Choice
Rationale & Causality
Palladium Precursor
Palladium(II) Acetate (Pd(OAc)₂)
Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst by phosphine ligands or other reagents in the mixture.[6] It is often more efficient than starting with a Pd(0) complex like Pd(PPh₃)₄.[6]
Ligand
Tri(o-tolyl)phosphine (P(o-tol)₃)
The steric bulk of the ortho-ethyl group on the substrate necessitates a bulky phosphine ligand. Bulky ligands promote the formation of monoligated Pd(0)L species, which can be more reactive.[7] P(o-tol)₃ provides sufficient bulk to facilitate the reaction while being less expensive than highly specialized ligands. It helps prevent catalyst deactivation pathways.[7]
Base
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
An inorganic base like K₂CO₃ is recommended to neutralize the HI generated during the cycle and regenerate the Pd(0) catalyst.[5] Its use avoids potential amide-coupling side reactions between an amine base and the substrate's carboxylic acid group. If solubility is an issue, a non-nucleophilic organic base like triethylamine can be used, but K₂CO₃ is the primary choice.
Alkene Partner
Ethyl Acrylate
Electron-deficient alkenes like acrylates are ideal substrates for the Heck reaction as they react readily.[1] The reaction generally exhibits high regioselectivity, with the aryl group adding to the unsubstituted carbon of the double bond.
Solvent
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Polar aprotic solvents are standard for the Heck reaction as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[2] DMF or NMP are excellent choices.
Temperature
100-120 °C
Higher temperatures are often required to overcome the activation energy for the oxidative addition step, especially with sterically hindered substrates.[8] Monitoring the reaction is crucial to avoid potential decarboxylation of the benzoic acid at excessive temperatures.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the Heck coupling of 2-Ethyl-5-iodobenzoic acid with ethyl acrylate.
4.1 Materials and Reagents
2-Ethyl-5-iodobenzoic acid (1.0 equiv)
Ethyl acrylate (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
Potassium Carbonate (K₂CO₃) (2.5 equiv)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (for workup)
1 M Hydrochloric acid (for workup)
Brine (for workup)
Magnesium sulfate (MgSO₄) (for drying)
4.2 Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow from Setup to Analysis.
4.3 Step-by-Step Procedure
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Palladium(II) acetate (0.02 equiv) and Tri(o-tolyl)phosphine (0.04 equiv).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is advisable as phosphine ligands can be sensitive to air, and it ensures reproducible catalytic activity.[2]
Catalyst Formation: Add anhydrous DMF to the flask via syringe and stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the palladium-phosphine complex and reduction to Pd(0).
Reagent Addition: To the catalyst solution, add 2-Ethyl-5-iodobenzoic acid (1.0 equiv), followed by Potassium Carbonate (2.5 equiv), and finally ethyl acrylate (1.5 equiv).
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 8-24 hours).
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl to ensure the carboxylic acid product is protonated and will partition into the organic layer.
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted cinnamic acid derivative.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst (Pd not reduced or oxidized).2. Insufficient Temperature.3. Poor quality solvent/reagents.
1. Ensure an inert atmosphere; pre-form the catalyst as described.2. Increase temperature in 10 °C increments, not exceeding 130 °C.3. Use fresh, anhydrous solvent and high-purity reagents.
Formation of Biaryl Side Product
Catalyst deactivation pathway is favored.
This can occur if the oxidative addition is fast but the subsequent steps are slow.[7] Ensure the alkene is present in slight excess. Using a bulkier ligand may also suppress this side reaction.
Low Yield / Complex Mixture
1. Decarboxylation of the product/starting material.2. Side reaction with the base.
1. Avoid excessive temperatures (>130 °C).2. If using an amine base, switch to an inorganic base like K₂CO₃ or Cs₂CO₃ to prevent amide formation.
Poor Regioselectivity
Electronic nature of the alkene partner.
While unlikely with acrylates, if using a less biased alkene, selectivity can be an issue. Ligand choice can influence this; screening different phosphine ligands may be necessary.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Heck cross-coupling of 2-Ethyl-5-iodobenzoic acid. By understanding the catalytic cycle and making rational choices for the catalyst, ligand, base, and solvent, researchers can successfully overcome the steric and electronic challenges posed by this substrate. The detailed methodology and troubleshooting guide serve as a practical resource for scientists in drug discovery and chemical development to reliably synthesize valuable substituted cinnamic acid derivatives.
References
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (NIH). [Link]
More stable product by Heck reaction: Beta-hydride elimination. YouTube. [Link]
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Institutes of Health (NIH). [Link]
Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. ACS Publications. [Link]
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Royal Society of Chemistry. [Link]
Experimental evidence for the direct involvement of Pd(0) and Pd(II) anionic phosphine complexes in the Mizoroki–Heck coupling reaction. ResearchGate. [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. [Link]
The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. National Institutes of Health (NIH). [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. [Link]
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
Heck Reaction—State of the Art. Semantic Scholar. [Link]
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of FASN-Targeting Antiviral Agents from 2-Ethyl-5-iodobenzoic Acid
Part 1: Executive Summary & Strategic Importance
The compound 2-Ethyl-5-iodobenzoic acid represents a critical "privileged scaffold" in the synthesis of Fatty Acid Synthase (FASN) inhibitors , a class of therapeutics with dual utility in oncology (e.g., Denifanstat/TVB-2640) and virology (specifically Hepatitis C Virus - HCV ).
Unlike traditional direct-acting antivirals (DAAs) that target viral proteins (protease/polymerase), agents derived from this scaffold target the host's lipid metabolism. HCV is a lipid-enveloped virus that relies heavily on the host's FASN pathway to form the "membranous web" required for viral replication complexes. By inhibiting FASN, these benzamide derivatives starve the virus of essential palmitate, halting replication with a high barrier to resistance.
This guide details the "Amide-First" divergent synthesis protocol , transforming 2-Ethyl-5-iodobenzoic acid into potent antiviral benzamides via sequential amidation and Suzuki-Miyaura cross-coupling.
Part 2: Strategic Synthesis Architecture
To maximize library diversity and yield, we utilize a Convergent "Amide-First" Strategy . This approach is superior to the "Coupling-First" route because the amide group installed in Step 1 is robust and directs the subsequent palladium-catalyzed coupling more effectively than a free carboxylic acid or a labile ester.
Synthetic Pathway Diagram
Figure 1: The "Amide-First" synthetic route allows for the early installation of the solubilizing amine tail, followed by late-stage diversification of the aryl core.
Part 3: Detailed Experimental Protocols
Phase 1: Amide Coupling (Scaffold Construction)
Objective: Functionalize the carboxylic acid with a pharmacophore-relevant amine (e.g., 4-substituted piperazine or piperidine) to generate the stable iodobenzamide intermediate.
Reagents:
Substrate: 2-Ethyl-5-iodobenzoic acid (1.0 equiv)
Amine: 4-(4-substituted)-piperidine (1.1 equiv)
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Protocol:
Preparation: Dissolve 2-Ethyl-5-iodobenzoic acid (e.g., 5.0 g) in anhydrous DMF (50 mL) under an inert atmosphere (
).
Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester.
Addition: Dropwise add the amine (dissolved in minimal DMF).
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass:
of amide).
Work-up: Dilute with EtOAc, wash with saturated
(x2), water (x2), and brine. Dry over .
Purification: Flash column chromatography (Hexane/EtOAc gradient). The iodine atom remains intact for Phase 2.
Critical Insight: The 2-ethyl group provides steric hindrance near the carbonyl. If the reaction is sluggish with EDCI, switch to HATU or T3P , which are more potent for sterically hindered acids.
Degassing: Charge the reaction vessel with the iodobenzamide, boronic acid, and base solution. Sparge solvents with Argon for 15 minutes to remove
(critical to prevent homocoupling).
Catalyst Addition: Add the Palladium catalyst rapidly against a counter-flow of Argon.
Heating: Heat the sealed vessel to 90°C for 12–16 hours.
Monitoring: Check for the disappearance of the aryl iodide by TLC/LC-MS.
Work-up: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final antiviral compounds to ensure high purity (>95%) required for biological assays.
Data Summary Table: Optimization of Phase 2
Parameter
Condition A (Standard)
Condition B (Optimized)
Outcome
| Catalyst |
| | Condition B yields higher conversion for heteroaryl boronic acids. |
| Base | | | Condition B reduces protodeboronation side reactions. |
| Temp | 80°C | 100°C (Microwave) | Microwave heating (30 min) matches 12h thermal yield. |
Part 4: Mechanism of Action (Antiviral Context)
The synthesized benzamides function as allosteric inhibitors of FASN .
Target: The
-ketoacyl synthase (KS) domain of Fatty Acid Synthase.
Effect: Inhibition prevents the synthesis of palmitate (C16:0).
Viral Impact: HCV requires palmitate to form "lipid droplets" and the "membranous web" (replication factories).
Result: Viral RNA replication is stalled, and infectious particle assembly is blocked.
Mechanism Diagram
Figure 2: The pharmacological cascade. By inhibiting FASN, the drug denies the virus the lipid building blocks necessary for its replication complex.
Part 5: References
3-V Biosciences, Inc. (2012). Heterocyclic Modulators of Lipid Synthesis and Methods of Use Thereof. WO2012122391A1. (Describes the synthesis of FASN inhibitors using 2-ethyl-5-iodobenzoic acid).
Buckley, D., et al. (2017).[1] Fatty acid synthase – Modern tumor cell biology insights into a classical oncology target. Pharmacology & Therapeutics, 177, 23-31. (Mechanistic grounding for FASN inhibition in oncology and virology).
Seyed-Abdul, et al. (2019).[2] FASN Inhibitor TVB-2640 in NASH and Antiviral Applications. Hepatology. (Clinical data on the safety and efficacy of this class of benzamides).
PubChem. (2025).[3] 2-Ethyl-5-iodobenzoic acid Compound Summary. National Library of Medicine.
Derivatization of the carboxylic acid group of 2-Ethyl-5-iodobenzoic acid
Application Note: Strategic Derivatization of 2-Ethyl-5-iodobenzoic Acid Abstract Derivatizing 2-Ethyl-5-iodobenzoic acid presents a dual challenge: the steric blockade imposed by the ortho-ethyl group and the chemoselec...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of 2-Ethyl-5-iodobenzoic Acid
Abstract
Derivatizing 2-Ethyl-5-iodobenzoic acid presents a dual challenge: the steric blockade imposed by the ortho-ethyl group and the chemoselectivity required to preserve the meta-iodine handle.[1] Standard carbodiimide couplings (e.g., EDC/NHS) often exhibit sluggish kinetics or stalled conversion due to the "Ortho Effect," where the ethyl group twists the carboxylate out of planarity and physically shields the carbonyl carbon. This guide details three validated protocols designed to bypass these barriers: (1) Activation via Acyl Chlorides/Fluorides for amidation,[1][2][3] (2) Base-Promoted Alkylation for esterification, and (3) Chemoselective Reduction to the benzyl alcohol using Borane-THF.[1]
Strategic Analysis: The "Ortho Effect" & Reactivity Matrix
The core difficulty in functionalizing 2-Ethyl-5-iodobenzoic acid is not electronic, but steric.[1] The C2-ethyl group exerts significant steric pressure, inhibiting the formation of the tetrahedral intermediate required in standard nucleophilic acyl substitutions.
The Trap: Direct Fischer esterification or standard EDC coupling often results in low yields because the nucleophile cannot easily approach the carbonyl carbon.
The Solution: We must either increase the electrophilicity of the carbonyl (via Acid Chlorides) or move the reaction site to the oxygen atom (via Alkylation).
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for derivatization based on downstream application.[1]
Protocol A: Amidation via Acid Chloride Activation
Best for: Creating stable amide bonds with hindered amines.
Direct coupling with HATU or PyBOP can be slow.[1] Converting the acid to its acid chloride creates a highly reactive electrophile that overcomes the steric barrier of the ethyl group.
Base: Diisopropylethylamine (DIPEA) or Pyridine[1]
Step-by-Step Methodology:
Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will be vigorous.[1]
Note: The iodine moiety is stable to these conditions.
Completion: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by quenching an aliquot with methanol and checking for the methyl ester via TLC or LCMS.
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.
Coupling: Add the target amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C. Stir at RT overnight.
Expert Insight: If the amine is also sterically hindered (e.g., tert-butyl amine), convert the Acid Chloride to an Acyl Fluoride using Cyanuric Fluoride or TFFH. Acyl fluorides are less prone to steric decomposition and often couple faster in crowded systems [1].[1]
Protocol B: Esterification via Carboxylate Alkylation
Best for: Methyl, Ethyl, or Benzyl esters.[1] Avoids the hindered carbonyl carbon entirely.
Instead of attacking the crowded carbonyl carbon, we deprotonate the acid to form a carboxylate, which then acts as a nucleophile attacking an alkyl halide. This moves the reaction center to the oxygen, away from the steric bulk of the ethyl group.
Protocol C: Chemoselective Reduction to Benzyl Alcohol
Best for: Generating the benzylic alcohol without dehalogenating the iodine.
Critical Warning: Do NOT use Lithium Aluminum Hydride (LAH).[1] LAH is a strong reducing agent that can perform halogen-lithium exchange or direct reduction of the C-I bond, stripping the iodine and yielding 2-ethylbenzyl alcohol.
Recommended Reagent: Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS). Borane reduces carboxylic acids faster than esters or halides due to the coordination mechanism with the carboxyl oxygen.
Step-by-Step Methodology:
Setup: Flame-dry a flask and cool to 0°C under Argon.
Addition: Dissolve 2-Ethyl-5-iodobenzoic acid in anhydrous THF.
Reduction: Add BH₃·THF (1.0 M solution, 2.0 equiv) dropwise. Hydrogen gas will evolve.[1]
Reflux: Once addition is complete, warm to RT. If reaction is sluggish (due to sterics), heat to mild reflux (65°C) for 1-2 hours.
Quench: Cool to 0°C. CAREFULLY add Methanol dropwise until bubbling ceases (destroys excess borane).
Workup: Concentrate, redissolve in EtOAc, wash with 1M HCl and Brine.
Alcohol: New doublet ~4.7 ppm (CH₂OH) and broad singlet (OH).[1]
Mechanism of Steric Inhibition
The diagram below illustrates why the direct attack on the carbonyl is difficult and why the Acid Chloride or Alkylation routes are preferred.
Figure 2: The 2-ethyl group forces the carboxylate out of plane, hindering the trajectory of incoming nucleophiles.[1]
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Kruger, H. G., et al. (2009).[1] The cesium effect: A review of the utility of cesium salts in organic synthesis. Journal of Chemical Sciences.
Brown, H. C., & Krishnamurthy, S. (1979).[1] Selective reductions. 24. Reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry, 44(26), 4825-4833. Link[1]
Technical Support Center: Iodination of 2-Ethylbenzoic Acid
Topic: Optimization & Troubleshooting of Side Products in Electrophilic Aromatic Substitution Audience: Process Chemists, Medicinal Chemists, and CMC Leads Introduction: The Mechanistic Landscape Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting of Side Products in Electrophilic Aromatic Substitution
Audience: Process Chemists, Medicinal Chemists, and CMC Leads
Introduction: The Mechanistic Landscape
Welcome to the Technical Support Center. You are likely performing this reaction to synthesize 5-iodo-2-ethylbenzoic acid , a critical pharmacophore scaffold (often used in SGLT2 inhibitor synthesis).
This reaction relies on Electrophilic Aromatic Substitution (EAS) . The challenge lies in the "Push-Pull" conflict of your substrate:
-Ethyl Group (C2): Weak activator, ortho/para director.
-COOH Group (C1): Strong deactivator, meta director.
The Synergistic Target (Position 5):
The 5-position is the "sweet spot"—it is para to the ethyl group and meta to the carboxylic acid. Both directing groups agree on this position, making it the major product. However, thermodynamic and kinetic nuances introduce specific side products that this guide will help you eliminate.
Visualizing the Reaction Pathways
The following diagram maps the formation of the target versus critical impurities. Use this to identify which "Exit Ramp" your reaction has taken based on your analytical data (HPLC/NMR).
Figure 1: Reaction landscape showing the divergent pathways for 2-ethylbenzoic acid iodination.
Module 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)
User Issue: "I see a minor impurity (~5-10%) with a similar mass but different retention time. My NMR aromatic region looks complex."
Technical Diagnosis:
You are likely forming the 3-iodo or 6-iodo isomers.
3-iodo: Ortho to the ethyl group. Sterically crowded but electronically activated.
6-iodo: Ortho to the carboxylic acid. Sterically crowded and electronically deactivated by the adjacent COOH, but meta to the ethyl group.
Corrective Actions:
Parameter
Adjustment
Scientific Rationale
Temperature
Lower to < 55°C
Higher temperatures overcome the activation energy barrier for sterically hindered positions (3 and 6). Keep it mild to favor the accessible 5-position.
Acid Strength
Optimize H₂SO₄
High acidity increases the electrophilicity of the iodine species ( or ), making it less selective. Reduce acid concentration slightly to increase selectivity.
Solvent
Switch to AcOH/TFA
Using Trifluoroacetic acid (TFA) can increase steric bulk around the iodinating species, further discouraging ortho attack.
Module 2: Benzylic Oxidation (The "Degradation" Problem)
User Issue: "My yield is low, and I see a loss of the ethyl triplet/quartet in NMR. New peaks appear around 2.5 ppm (singlet) or I see a lactone signal."
Technical Diagnosis:
You are experiencing Benzylic Oxidation .[1][2][3] The methylene (
) of the ethyl group is "benzylic"—weakened by the aromatic ring. Strong oxidants used to generate the electrophilic iodine (like Periodate or Persulfate) can abstract a hydrogen here via a radical mechanism.
Pathways:
Hydroxylation -> Lactonization: The ethyl group oxidizes to an alcohol, which cyclizes with the neighbor -COOH to form 3-methylphthalide .
Ketone Formation: Oxidation to 2-acetylbenzoic acid .
Corrective Actions:
Avoid Radical Initiators: Ensure the reaction is kept in the dark (wrap flask in foil). Light promotes radical benzylic halogenation/oxidation.
Change Oxidant: If using
(Persulfate), switch to (Sodium Periodate) . Periodate is generally more selective for iodine generation than for hydrogen abstraction compared to persulfates.
Atmosphere: Run under strict Nitrogen/Argon to prevent
from participating in radical chains initiated by the iodine source.
Module 3: Poly-Iodination (The "Over-Reaction")
User Issue: "Mass Spec shows a M+126 peak (M+I). I have a significant heavy impurity."
Technical Diagnosis:
Formation of 3,5-diiodo-2-ethylbenzoic acid . Once the 5-position is filled, the ring is deactivated, but the ethyl group still activates the 3-position. If excess iodine is present, the second substitution occurs.
Corrective Actions:
Stoichiometry Control: Never exceed 1.05 equivalents of Iodine (
).
Stepwise Addition: Do not add the oxidant all at once. Add it dropwise. This keeps the concentration of the active electrophile (
) low relative to the unreacted substrate, statistically favoring mono-iodination.
Standardized Protocol: Iodination using NaIO₄
This protocol is optimized to minimize benzylic oxidation and regio-scrambling.
Reagents:
2-Ethylbenzoic Acid (1.0 eq)
Iodine (
) (0.55 eq - Note: 0.55 eq of provides 1.1 eq of Iodine atoms)
Why? Slow generation of the active electrophile prevents local hotspots and poly-iodination.
Reaction: Heat to 45-50°C for 4–6 hours.
Monitor: Check HPLC.[6] Stop when SM < 2%. Do not "cook" the reaction to chase the last 1% conversion, or impurities B and C will spike.
Quench: Pour mixture into ice water containing 10% Sodium Thiosulfate .
Visual: The violet color must disappear (quenching excess
).
Isolation: The product usually precipitates. Filter and wash with water.[6]
Purification: If regioisomers are present, recrystallize from Ethanol/Water (regioisomers are often more soluble in the mother liquor).
References
Synthesis of 5-iodo-2-methylbenzoic acid (Analogous Chemistry)
Source: European P
Relevance: Establishes the standard industrial protocol for iodinating ortho-alkyl benzoic acids using Iodine/Oxidant systems and confirms the 5-position selectivity.
URL:
Benzylic Oxidation Mechanisms
Source:Journal of the American Chemical Society, "Mechanism of Benzylic Oxid
Relevance: Explains the radical pathways that lead to lactone/ketone impurities when using iodine oxidants on alkyl-arom
URL: (General Mechanism Reference)
Iodination using Sodium Periodate
Source:Bulletin of the Chemical Society of Japan, Vol 73, 2000.[4][7]
Relevance: Describes the stoichiometry and kinetic control required to prevent di-iodination in activated arom
URL:
Safety Data & Properties
Source: PubChem Compound Summary for 2-Ethylbenzoic acid.
Relevance: Physical properties and safety handling for the substrate.[8]
Topic: Removal of Di-iodinated Byproducts from 2-Ethyl-5-iodobenzoic Acid
Technical Support Center: Purification of 2-Ethyl-5-iodobenzoic Acid Audience: Researchers, Process Chemists, and Drug Development Professionals. Role: Senior Application Scientist.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Ethyl-5-iodobenzoic Acid
Audience: Researchers, Process Chemists, and Drug Development Professionals.
Role: Senior Application Scientist.
Executive Summary & Diagnostic Overview
The Challenge:
During the electrophilic iodination of 2-ethylbenzoic acid, the ortho-directing effect of the ethyl group and the meta-directing effect of the carboxylic acid synergistically favor the 5-position. However, excess iodinating agent or unoptimized thermodynamics often lead to over-iodination, producing 2-ethyl-3,5-diiodobenzoic acid . This byproduct is structurally similar to the target 2-ethyl-5-iodobenzoic acid (2-E-5-IBA), making separation via standard flash chromatography inefficient and costly.
Diagnostic: Confirming the Impurity
Before initiating purification, confirm the impurity profile.
HPLC: The di-iodo species is more lipophilic than the mono-iodo target. On a C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% TFA), the di-iodo impurity typically elutes after the target peak.
MS (ESI-): Look for the
ion.
Target (2-E-5-IBA): m/z ~275.
Impurity (Di-iodo): m/z ~401 (mass shift of +126 Da).
Troubleshooting & Purification Protocols
The following protocols rely on solubility differentials. The di-iodo impurity generally exhibits lower solubility in polar-protic solvent mixtures compared to the mono-iodo target, or distinct solubility profiles in non-polar aromatics.
Best for: High-purity requirements (>99.5%) and removal of both 3-iodo and 3,5-diiodo isomers.
Mechanism: 2-alkyl-5-iodobenzoic acids are moderately soluble in hot aqueous acetic acid but crystallize out upon cooling. The more lipophilic di-iodo impurities and unreacted starting materials remain solubilized in the mother liquor or are rejected from the crystal lattice due to steric bulk.
Step-by-Step Workflow:
Dissolution:
Charge the crude 2-ethyl-5-iodobenzoic acid solid into a reactor.
Add 70% Acetic Acid (aq) (v/v) at a ratio of 4:1 to 5:1 (mL solvent : g crude solid) .
Note: If the ethyl chain increases lipophilicity significantly compared to methyl analogs, a slightly higher acetic acid concentration (e.g., 75% or 80%) may be required to achieve full dissolution.
Heating:
Heat the slurry to 80–90°C (or reflux) with agitation until a clear, homogeneous solution is obtained.
Critical Check: If solids remain after 15 minutes at reflux, they may be inorganic salts or highly insoluble polymerization byproducts. Perform a hot filtration if necessary.[1][2]
Controlled Cooling (The Purification Step):
Cool the solution slowly to room temperature (20–25°C) over a period of 2–3 hours.
Why? Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the target molecule to exclude the bulky di-iodo impurity.
Further cool to 10–15°C and hold for 1 hour to maximize yield.
Isolation:
Filter the white crystalline solid via vacuum filtration.[3]
Wash: Displacement wash with a small volume of cold 50% Acetic Acid (aq) followed by water to remove residual acid.
Drying:
Dry in a vacuum oven at 50–60°C for 6–8 hours.
Protocol B: Non-Polar Repulping (Toluene)
Best for: Large-scale batches where acetic acid removal is operationally difficult.
Mechanism: Di-iodo impurities often have higher solubility in hot toluene but precipitate differently or remain in solution depending on concentration. Note: This method is often used for 2-chloro analogs and is effective for 2-ethyl analogs due to similar polarity.
The following diagram illustrates the formation of the impurity and the purification logic.
Caption: Workflow for the purification of 2-ethyl-5-iodobenzoic acid via binary solvent recrystallization, highlighting the rejection of di-iodo impurities into the mother liquor.
Root Cause Analysis & Prevention
To reduce the burden on purification, optimize the upstream reaction.
Variable
Recommendation
Scientific Rationale
Stoichiometry
Limit Iodine/NIS to 0.95 – 1.05 eq relative to substrate.
Excess iodine promotes the second electrophilic substitution at the 3-position (ortho to the ethyl group).
Temperature
Maintain < 70°C during addition; ramp slowly.
Higher temperatures lower the activation energy barrier for the formation of the sterically hindered di-iodo byproduct.
Oxidant
Use or carefully.
Strong oxidants generate highly reactive iodonium species () that decrease regioselectivity.
Frequently Asked Questions (FAQs)
Q1: The di-iodo impurity persists even after one recrystallization. What should I do?
A: If the impurity level is initially high (>5%), a single pass may not suffice.
Tactic 1: Perform a "swish" or reslurry in cold toluene before the acetic acid recrystallization to dissolve surface impurities.
Tactic 2: Repeat the acetic acid recrystallization but lower the cooling endpoint temperature (stop at 20°C instead of 10°C) to improve purity at the cost of yield.
Q2: Can I use Ethanol/Water instead of Acetic Acid/Water?
A: Yes, but Acetic Acid is generally superior for halobenzoic acids. Ethanol/Water mixtures often yield "oiling out" (liquid-liquid phase separation) rather than clean crystallization for these lipophilic intermediates. If you must use ethanol, ensure slow seeding.
Q3: How do I recover the product from the mother liquor?
A: The mother liquor is enriched with di-iodo byproduct but still contains product. To recover:
Concentrate the liquor.
Perform a catalytic hydrogenation (Pd/C,
) to de-iodinate the mixture back to 2-ethylbenzoic acid (starting material).
Recycle the starting material into the next batch. Do not try to separate the iodinated species from the liquor for direct use.
Q4: My HPLC shows a peak just before the main peak. Is this the di-iodo?
A: Unlikely. Peaks eluting before the target are usually 2-ethylbenzoic acid (starting material) or 2-ethyl-3-iodobenzoic acid (regioisomer). The di-iodo species is more hydrophobic and typically elutes after the target.
References
Lin, Z., et al. (2016).[3][5] Method of preparing and recovering 2-methyl-5-iodobenzoic acid. European Patent EP3059220A1. Link
Relevance: Establishes the 70% Acetic Acid/Water recrystallization protocol for the 2-methyl analog, which is chemically equivalent to the 2-ethyl process.
Venkateswarlu, K., et al. (2022). Process for preparing SGLT2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. WO2022074631A1. Link
Relevance: Discusses the formation of di-iodo impurities in 2-halo-5-iodobenzoic acids and purification strategies using toluene and aqueous systems.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26260-02-6 (2-Iodobenzoic acid derivatives). Link
Relevance: General physical property data supporting solubility trends of iodin
Optimizing Suzuki coupling conditions for 2-Ethyl-5-iodobenzoic acid
Topic: Optimizing Suzuki Coupling Conditions for 2-Ethyl-5-iodobenzoic Acid For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist Welcome to the technical support center...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Suzuki Coupling Conditions for 2-Ethyl-5-iodobenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for optimizing the Suzuki-Miyaura cross-coupling of 2-Ethyl-5-iodobenzoic acid. Instead of a generic protocol, we will explore the common challenges and logical troubleshooting steps in a question-and-answer format to empower you to solve real-world experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-Ethyl-5-iodobenzoic acid is resulting in a low yield or has failed completely. Where should I start troubleshooting?
A1: A low or zero yield is the most common issue and can almost always be traced back to a few key areas. A systematic approach is crucial. Before making drastic changes, perform these initial checks.[1]
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Inadequate degassing or a poor seal on your reaction vessel can lead to rapid catalyst deactivation and promote side reactions like boronic acid homocoupling.[3][4][5] Ensure all solvents are thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon from start to finish.[6]
Reagent Quality & Stability:
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, especially when exposed to air and moisture, leading to a side reaction called protodeborylation where the boronic acid group is replaced by hydrogen.[2][4][7] Use fresh, high-purity boronic acid. If you suspect degradation, consider using a more stable derivative like a pinacol ester or a MIDA boronate.[4][7]
Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade. Phosphines are particularly prone to oxidation.[7] Use fresh materials from a reliable source.
Base & Solvent: Ensure your base is finely powdered and dry.[2] Use anhydrous, high-purity solvents, as water content can affect the reaction, and impurities can sometimes act as catalyst poisons.[8][9][10]
The Carboxylic Acid Moiety: The free carboxylic acid on your substrate can be deprotonated by the base to form a carboxylate. This carboxylate can potentially coordinate to the palladium center, inhibiting catalytic activity.[11] This makes the choice of base and reaction conditions particularly important.
Below is a logical workflow for initial troubleshooting when faced with a low-yield reaction.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Troubleshooting Guide: Common Side Reactions
Q2: I'm observing a significant amount of 2-ethylbenzoic acid in my crude analysis. What is this side product and how can I prevent it?
A2: This is the result of dehalogenation , a common side reaction where the iodine atom is replaced by a hydrogen atom.[12] Aryl iodides are particularly susceptible to this process.[13][14]
Mechanism: Dehalogenation typically occurs when a palladium-hydride (Pd-H) species is formed. This reactive intermediate can arise from the interaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[13] The aryl group and the hydride can then undergo reductive elimination to produce the dehalogenated arene.[4]
Solutions to Minimize Dehalogenation:
Choice of Base: Strong bases, particularly alkoxides (e.g., NaOEt, NaOtBu), can promote dehalogenation.[12] Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice, as are carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[13]
Solvent Selection: Avoid protic solvents like ethanol or methanol, which can be hydride sources.[4][12] Aprotic solvents such as dioxane, THF, or toluene, often with a small amount of water, are generally preferred.[4][13] The water helps to dissolve the inorganic base and facilitate the transmetalation step.[4]
Temperature Control: High temperatures can favor dehalogenation.[12] Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination over the dehalogenation pathway.[13]
Parameter
Protocol to AVOID Dehalogenation
Rationale
Base
K₃PO₄ or Cs₂CO₃
Weaker, non-hydridic bases are less likely to generate Pd-H species.[13]
Solvent
Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O
Aprotic solvents are not hydride sources. Water is added to solubilize the base.[4]
Temperature
60-80 °C
Lower temperatures can disfavor the dehalogenation pathway relative to cross-coupling.[12]
Ligand
SPhos, XPhos, or other bulky phosphines
These ligands promote the desired C-C bond formation, outcompeting the C-H bond formation.[13]
Q3: My crude product is contaminated with a symmetrical biaryl impurity derived from my boronic acid coupling partner. What is causing this?
A3: This side product arises from the homocoupling of your boronic acid. It is a common issue, especially when proper inert techniques are not followed.
Mechanism: Homocoupling is primarily promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[4][5] These Pd(II) species, which are not on the main catalytic cycle for cross-coupling, can then facilitate the dimerization of the boronic acid.[3][4] This not only consumes your boronic acid but also deactivates the catalyst from its primary role.
Solutions to Minimize Homocoupling:
Rigorous Degassing: This is the most critical factor. The complete exclusion of oxygen is necessary to prevent the oxidation of Pd(0) to Pd(II).[3][5]
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous. However, if using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the conditions efficiently reduce it to Pd(0) in situ. Inefficient reduction can leave residual Pd(II) to promote homocoupling.[15]
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without interfering with the main cycle.[15]
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a very large excess can sometimes increase the statistical likelihood of homocoupling.
Q4: My reaction stalls, and I see a lot of my boronic acid has been converted back to the corresponding arene. What is this process?
A4: This is protodeborylation , the cleavage of the C-B bond and its replacement with a C-H bond.[4][7] It is essentially the decomposition of your boronic acid partner.
Mechanism: Protodeborylation is often promoted by aqueous basic conditions and elevated temperatures.[16] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[7][17]
Solutions to Minimize Protodeborylation:
Use Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable towards protodeborylation than the corresponding boronic acids.[7][18] They provide a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.
Base and Water Content: Carefully control the amount of water and the strength of the base. While some water is often necessary, excessive amounts can accelerate decomposition. Using a base like K₃PO₄ can be beneficial.
Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of decomposition.
Experimental Protocols
Protocol 1: General Starting Conditions for Screening
This protocol provides a robust starting point for the Suzuki coupling of 2-Ethyl-5-iodobenzoic acid.
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Ethyl-5-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 10:1) via syringe. The total concentration should be around 0.1 M with respect to the aryl iodide.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The acidic product can be extracted from the organic layer with an aqueous basic solution (e.g., 1M NaOH), followed by re-acidification (e.g., with 1M HCl) and re-extraction into an organic solvent for purification.
Protocol 2: Optimized Conditions to Mitigate Dehalogenation and Catalyst Inhibition
This protocol incorporates changes specifically to address the challenges posed by the substrate.
Reaction Setup: To a dry Schlenk flask, add 2-Ethyl-5-iodobenzoic acid (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and finely powdered, dry K₃PO₄ (3.0 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Catalyst Addition: Add a robust precatalyst such as SPhos-Pd-G3 (1.5 mol%) under a positive flow of argon.
Solvent Addition: Add degassed toluene and degassed water (e.g., 20:1 ratio) via syringe to achieve a 0.1 M concentration.
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours.
Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.
Rationale for Changes:
Arylboronic Acid Pinacol Ester: Used to minimize the risk of protodeborylation.[7][18]
K₃PO₄: A moderately strong base that is effective in Suzuki couplings but less likely to promote dehalogenation than alkoxides.[13]
SPhos-Pd-G3: A modern, highly active, and air-stable precatalyst that utilizes a bulky phosphine ligand known to promote efficient cross-coupling and suppress side reactions.[19]
Toluene/H₂O: An aprotic solvent system that will not act as a hydride source, thus minimizing dehalogenation.[13]
Cano-López, M., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
HZPT Blog. (2024). why use base in suzuki coupling. [Link]
Jacot, R., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA. [Link]
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
ACS Publications. (2007). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
Tetrahedron Letters. (2000). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
ACS Publications. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
ACS Fall 2025. Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. [Link]
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
PMC. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
ACS Publications. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
PMC. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
ACS Publications. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
ACS Publications. (2007). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]
ResearchGate. (2019). The Suzuki−Miyaura coupling between different aryl halides and various.... [Link]
The University of Manchester. (2016). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]
Preventing deiodination of 2-Ethyl-5-iodobenzoic acid in cross-coupling
Topic: Preventing Deiodination of 2-Ethyl-5-iodobenzoic Acid Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Deiodination of 2-Ethyl-5-iodobenzoic Acid
Welcome to the technical support center for challenging cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the hydrodeiodination of 2-Ethyl-5-iodobenzoic acid during palladium-catalyzed cross-coupling reactions.
The unique structure of 2-Ethyl-5-iodobenzoic acid, featuring a sterically demanding ortho-iodide and a potentially coordinating carboxylate group, makes it particularly susceptible to the undesired side reaction of deiodination (also known as hydrodehalogenation).[1] This process, where the iodine atom is replaced by hydrogen, reduces the yield of the desired product and introduces significant purification challenges. This document provides a systematic, in-depth guide to understanding the root causes of this side reaction and implementing effective strategies to suppress it.
Understanding the Problem: The Deiodination Pathway
In a standard Suzuki-Miyaura catalytic cycle, the aryl iodide undergoes oxidative addition to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product. However, a competing and parasitic pathway, hydrodehalogenation, can intercept a key intermediate.[2]
The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can be generated from various sources within the reaction mixture, including certain bases, residual water, or protic solvents like alcohols.[1][2] Once formed, the Pd-H species can react with the aryl-palladium-iodide intermediate (Ar-Pd-I), leading to the reductive elimination of the undesired deiodinated product (Ar-H). Given the relative weakness of the Carbon-Iodine bond, aryl iodides are the most prone to this side reaction compared to bromides or chlorides.[2][3][4]
Diagram 2. A logical workflow for troubleshooting deiodination.
Step 1: Optimize the Catalytic System (Ligand and Palladium Source)
The choice of ligand is the most critical parameter for preventing deiodination with challenging substrates.
Ligand Selection: Simple phosphine ligands like PPh₃ are often inefficient for sterically hindered substrates and may not sufficiently stabilize the catalyst. [3]Switch to a modern, bulky, and electron-rich biaryl phosphine ligand.
Recommendation: Ligands such as XPhos , SPhos , or RuPhos (Buchwald ligands) are highly effective. [3][5]Their steric bulk and electron-donating properties accelerate the rate-limiting reductive elimination step, which helps the desired product to form faster than the deiodination can occur. [5]They also stabilize the Pd(0) center, preventing catalyst decomposition into palladium black.
[5]* Palladium Source: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) state. This process can be inefficient and consume other reagents, potentially leading to side reactions.
[6][7] * Recommendation: Use a pre-formed Pd(0) source like Pd₂(dba)₃ (in combination with your chosen ligand) or, even better, a modern pre-catalyst such as an XPhos-palladacycle (e.g., XPhos Pd G3) . [6]These pre-catalysts are more stable and reliably generate the active catalytic species.
[8]
Step 2: Re-evaluate the Base and Solvent System
The reaction environment plays a crucial role in the formation of Pd-H species.
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.
[3] * Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki reactions. [2][3]Other alternatives to screen include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). [3]Ensure the base is a fine powder and of high purity.
Solvent Choice: Protic solvents, including alcohols and excess water, can serve as hydride and proton sources, facilitating deiodination.
[1][2][9] * Recommendation: Use anhydrous, aprotic solvents. 1,4-Dioxane , Toluene , or THF are standard choices. [1]While many Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excessive water should be avoided. If deiodination is severe, consider running the reaction under strictly anhydrous conditions, though this may slow the reaction rate.
[1]
Step 3: Control Reaction Temperature and Time
Higher temperatures and longer reaction times provide more opportunity for side reactions to occur.
[3]
Temperature: While sterically hindered couplings often require heat, excessive temperatures can accelerate catalyst decomposition and deiodination.
[3][6] * Recommendation: Run the reaction at the lowest effective temperature. Start screening around 80 °C and adjust as necessary. [10][11]Even a modest reduction in temperature can significantly suppress the deiodination pathway.
Reaction Time: Do not let the reaction run for an arbitrary amount of time (e.g., overnight) without monitoring.
Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material has been consumed to prevent the product from being exposed to conditions that favor decomposition or side reactions.
[3]
Step 4: Ensure a Rigorously Inert Atmosphere
Oxygen is detrimental to palladium catalysts, leading to the oxidation of both the Pd(0) center and the phosphine ligands. [6][7]This catalyst deactivation stalls the reaction, and the extended time at high temperature can promote deiodination.
Degassing: Simply bubbling nitrogen or argon through the solvent for a few minutes may be insufficient.
[12] * Recommendation: Sparge all solvents (including any water) with an inert gas (N₂ or Ar) for at least 20-30 minutes before use. [7]For the fully assembled reaction mixture, perform three "freeze-pump-thaw" cycles for the most rigorous oxygen removal, especially for sensitive or small-scale reactions.
[2]
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a large peak for 2-ethylbenzoic acid. What happened?A1: This is the classic signature of hydrodeiodination, where the iodine atom on your starting material has been replaced by a hydrogen atom. [1]This side reaction competes with your desired cross-coupling. To prevent it, you must optimize your reaction conditions to favor the main catalytic cycle. The most effective first steps are to switch to a bulky, electron-rich ligand like SPhos or XPhos and use a weaker base like K₃PO₄ instead of a strong alkoxide.
[2][3][5]
Q2: My reaction mixture turned black and stalled, leaving unreacted starting material. What does this mean?A2: The formation of a black precipitate is typically palladium black, which indicates that your active Pd(0) catalyst has decomposed and aggregated. [5]This leads to a complete loss of catalytic activity. Common causes include exposure to oxygen, suboptimal ligand choice, or excessively high temperatures. [5][6]To prevent this, use bulky, electron-donating ligands that stabilize the palladium center, ensure your reaction is thoroughly degassed, and avoid unnecessarily high temperatures.
[5]
Q3: Which specific catalyst system is a good starting point for 2-Ethyl-5-iodobenzoic acid?A3: For a challenging substrate like this, a robust, modern catalyst system is recommended. A reliable starting point would be: XPhos Pd G3 (a pre-catalyst, ~2 mol%), K₃PO₄ (2-3 equivalents) as the base, and 1,4-dioxane/water (10:1) as the solvent system, with the reaction run at 80-90 °C.
[2][3][6]
Q4: Is it safe to use an alcohol/water solvent mixture for this reaction?A4: It is highly discouraged if you are experiencing deiodination. Alcohols can act as hydride donors, directly contributing to the formation of the Pd-H species responsible for the side reaction. [1][2]While some protocols use solvents like t-BuOH to suppress deiodination, aprotic solvents like dioxane or toluene are generally a safer choice to begin troubleshooting.
[9]
Q5: I thought higher temperatures were needed for sterically hindered substrates. Why are you recommending lower temperatures?A5: This is a critical trade-off. While higher temperatures do increase the rate of oxidative addition for hindered substrates, they also disproportionately accelerate the rates of catalyst decomposition and the deiodination side reaction. [3][10]The goal is to find the "sweet spot"—the minimum temperature required for an acceptable rate of coupling, which will in turn give the undesired pathways less opportunity to occur. This is why close reaction monitoring is essential.
[3]
Data Summary: Impact of Reaction Parameters on Deiodination
The following table illustrates hypothetical screening results, demonstrating how systematic changes to reaction parameters can suppress the formation of the deiodinated byproduct.
Entry
Pd Source / Ligand
Base
Solvent
Temp (°C)
Desired Product (%)
Deiodination (%)
Comments
1
Pd(PPh₃)₄
NaOtBu
THF
100
35
55
Baseline: High deiodination with standard conditions.
Base Effect: Weaker base significantly reduces byproduct. [2][3]
4
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane
100
80
12
Solvent Effect: Aprotic solvent is beneficial. [1]
5
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane
80
92
<5
Temp Effect: Lower temp minimizes side reaction. [3]
Table 1. Hypothetical optimization of reaction conditions to minimize deiodination.
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands and Bases
This protocol is designed for parallel screening in reaction vials to efficiently identify optimal conditions.
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add 2-Ethyl-5-iodobenzoic acid (1.0 equiv) and the boronic acid coupling partner (1.2-1.5 equiv).
Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge thoroughly with an inert gas (Argon or Nitrogen).
Reagent Addition:
To each vial, add the specific base to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.5 equiv).
In separate stock solutions, prepare the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, SPhos, 2.5 mol%) in degassed, anhydrous solvent.
Add the catalyst and ligand solutions to each respective vial via syringe.
Add the final volume of degassed, anhydrous solvent (e.g., dioxane) to achieve the desired concentration (typically 0.1 M).
Reaction: Place the sealed vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80 °C).
Monitoring & Analysis: After a set time (e.g., 2 hours), take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of product to starting material and deiodinated byproduct.
Protocol 2: Optimized Suzuki-Miyaura Coupling of 2-Ethyl-5-iodobenzoic Acid
This protocol incorporates best practices to minimize deiodination.
Setup: To an oven-dried Schlenk flask equipped with a stir bar and condenser, add 2-Ethyl-5-iodobenzoic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
[2]2. Catalyst Addition: Add the catalyst system, for example, XPhos Pd G3 (2 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane via syringe to a concentration of 0.1 M.
[1]5. Degassing (Optional but Recommended): Perform three freeze-pump-thaw cycles on the reaction mixture for maximum oxygen removal.
[2]6. Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
[3]7. Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS analysis.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. [1]Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or recrystallization.
Technical Support Center: Work-up & Purification of 2-Ethyl-5-iodobenzoic Acid
Executive Summary & Process Overview This guide addresses the critical work-up and purification protocols for 2-Ethyl-5-iodobenzoic acid (CAS: N/A for specific isomer, analogous to 2-Methyl-5-iodobenzoic acid, CAS 54811-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Process Overview
This guide addresses the critical work-up and purification protocols for 2-Ethyl-5-iodobenzoic acid (CAS: N/A for specific isomer, analogous to 2-Methyl-5-iodobenzoic acid, CAS 54811-38-0).
While synthesis can be achieved via the Sandmeyer reaction (from 2-ethyl-5-aminobenzoic acid), modern industrial and scalable laboratory methods prefer the Oxidative Iodination of 2-ethylbenzoic acid using Iodine (
) and an oxidant (e.g., or ) in acidic media. This route avoids unstable diazonium intermediates but introduces specific work-up challenges regarding iodine removal and regioisomer separation.
Key Technical Challenges Addressed:
De-colorization: Complete removal of unreacted molecular iodine (
).
Regio-control: Separation of the target 5-iodo isomer from the 3-iodo byproduct.
(The iodide ion washes away in the aqueous filtrate).
Q2: My product turns pink upon drying in the oven. Why?
Root Cause: Photo-degradation or oxidation of trace iodide residues. Iodobenzoic acids are light-sensitive.
Solution:
Ensure the final wash is acidic (dilute HCl) to remove any trapped inorganic salts.
Dry in a vacuum oven at <60°C (avoid high heat) and protect from light (wrap flask in foil).
Note: If the pink color persists, recrystallization is required (see Category C).
Category B: Yield & Isolation
Q3: No precipitate formed after quenching. Where is my product?
Root Cause: The pH is likely too high (salt form) or the solvent volume is too large (product remains solubilized).
Solution:
Check pH: 2-Ethyl-5-iodobenzoic acid is a carboxylic acid (
). Ensure the mixture is acidified to pH 1–2 using concentrated HCl. If the pH is >4, the molecule exists as the benzoate anion and will remain dissolved in water.
Solvent Composition: If the reaction used a high percentage of Acetic Acid (AcOH), the product might be soluble.[2] Add cold water (dilution) to force precipitation. A ratio of 1:3 (AcOH:Water) usually ensures precipitation.
Q4: The yield is lower than expected (<60%).
Analysis: Check the regioselectivity. The ethyl group directs ortho and para.
Position 5 (Target): Para to ethyl, Meta to COOH. (Favored).
Position 3 (Byproduct): Ortho to ethyl, Ortho to COOH. (Sterically hindered but possible).
Recovery: Analyze the mother liquor via HPLC/TLC. If significant product remains, concentrate the mother liquor or perform an extraction with Ethyl Acetate, followed by a base wash (extract into NaOH), separation, and re-acidification.
Category C: Purification & Purity[7][8][9]
Q5: How do I separate the 5-iodo isomer from the 3-iodo impurity?
Technique: Fractional Recrystallization.
Protocol:
Solvent System: Acetic Acid/Water (70:[2][6]30) or Ethanol/Water.[8]
Dissolve crude solid in hot Acetic Acid.
Add water dropwise until turbidity is just observed.
Cool slowly to room temperature, then to 5°C.
Causality: The 5-iodo isomer (more symmetrical, higher melting point) typically crystallizes first. The 3-iodo isomer (sterically crowded, lower melting point) tends to remain in the mother liquor [1].
Q6: Can I use Acid-Base extraction for purification?
Yes, as a pre-purification step.
Dissolve crude solid in 1M NaOH (forms Sodium 2-ethyl-5-iodobenzoate).
Filter this solution to remove non-acidic impurities (e.g., unreacted iodinated hydrocarbons or decarboxylated byproducts).
Slowly add HCl to the filtrate to re-precipitate the acid.
Warning: This method cleans chemical impurities but is less effective at separating regioisomers (5-iodo vs 3-iodo) compared to recrystallization.
Quantitative Data & Reagent Specifications
Table 1: Key Physical Properties (Anticipated)
Note: Data extrapolated from 2-Methyl-5-iodobenzoic acid analogs due to structural similarity.
Parameter
Value / Description
Notes
Molecular Weight
276.07 g/mol
Appearance
White to Off-white needles
Purple indicates contamination.
Melting Point
160°C – 165°C
Lower MP indicates 3-iodo isomer presence [2].
Solubility (Water)
Insoluble
Soluble at pH > 8 (Salt form).
Solubility (EtOH)
Soluble (Hot)
Good for recrystallization.
pKa
~3.8 - 4.0
Stronger acid than benzoic acid due to Iodine (-I effect).
Add Glacial Acetic Acid (AcOH) (approx. 3-4 mL per gram of crude). Heat to 80°C until dissolved.
If solution is dark, add Activated Carbon (5 wt%), stir 10 mins, and filter hot.
To the hot filtrate, add Water dropwise until faint turbidity persists.
Allow to cool to Room Temp (25°C) over 2 hours (slow cooling promotes crystal purity).
Chill to 0-5°C for 1 hour.
Filter crystals, wash with cold 50% AcOH/Water, then copious water.
Dry at 50-60°C under vacuum.
References
Method of preparing and recovering 2-methyl-5-iodobenzoic acid. (Patent EP3059220A1).[2][6] European Patent Office.[2] (Describes the oxidative iodination and acetic acid recrystallization of the methyl-analog, directly applicable to the ethyl-analog).
Synthesis of 2-chloro-5-iodobenzoic acid. (Patent WO2022074631A1). World Intellectual Property Organization. (Details the purification and melting point characterization of 2-alkyl-5-iodobenzoic acids).
Organic Syntheses Procedure: m-Iodobenzoic Acid. Organic Syntheses, Coll. Vol. 2, p.353 (1943). (Foundational text on purifying iodobenzoic acids via ammonium salts and charcoal).
Disclaimer: This guide is intended for qualified scientific personnel.[9] Always consult the Safety Data Sheet (SDS) for 2-Ethylbenzoic acid, Iodine, and associated reagents before handling.
Technical Support Center: Characterization of Impurities in 2-Ethyl-5-iodobenzoic Acid
The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and process engineers involved in the development of SGLT2 inhibitors (e.g., Ipragliflozin). [1] Case ID: IMP-2E5I-CH...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and process engineers involved in the development of SGLT2 inhibitors (e.g., Ipragliflozin).
[1]
Case ID: IMP-2E5I-CHAR
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Sciences
Scope: Impurity profiling, HPLC/LC-MS method development, and root cause analysis for 2-Ethyl-5-iodobenzoic acid (CAS: N/A for specific isomer, related to Ipragliflozin intermediate).[1]
Executive Summary
2-Ethyl-5-iodobenzoic acid is a critical building block in the synthesis of SGLT2 inhibitors, such as Ipragliflozin.[1] High purity (>99.5%) is required to prevent the carryover of iodinated side-products into the final API, which can lead to genotoxic alerts or specific activity loss.
The primary challenge in characterizing this intermediate is distinguishing the target 5-iodo isomer from its 3-iodo regioisomer and 3,5-diiodo over-reaction product .[1] This guide provides the mechanistic insight and protocols necessary to resolve these species.
Module 1: Impurity Identification & Prediction
Q: What are the expected impurities in my 2-Ethyl-5-iodobenzoic acid sample?
A: Based on the electrophilic aromatic substitution (EAS) mechanism used to synthesize this compound (typically iodination of 2-ethylbenzoic acid), you will encounter three distinct classes of impurities.
Mechanistic Insight:
The starting material, 2-ethylbenzoic acid , contains two directing groups:[1]
Carboxyl (-COOH) at C1: A deactivating meta-director (directs to C3 and C5).
Ethyl (-CH2CH3) at C2: An activating ortho, para-director (directs to C3 and C5 relative to itself).[1]
Both groups cooperatively direct incoming iodine to positions C3 and C5 . However, C3 is sterically hindered (sandwiched between the carboxyl and ethyl groups), making C5 the favored position.
Table 1: Critical Impurity Profile
Impurity Name
Structure Description
Origin
Relative Polarity (RP-HPLC)
Impurity A (Starting Material)
2-Ethylbenzoic acid
Incomplete Reaction
Early Eluter (Most Polar)
Impurity B (Regioisomer)
2-Ethyl-3-iodobenzoic acid
Side Reaction (Sterically hindered)
Critical Pair (Elutes close to Main Peak)
Target Compound
2-Ethyl-5-iodobenzoic acid
Main Product
Mid-Eluter
Impurity C (Over-iodinated)
2-Ethyl-3,5-diiodobenzoic acid
Over-reaction (Excess Iodine)
Late Eluter (Most Hydrophobic)
Impurity D (Inorganic)
Iodine / Iodide
Reagents
Void Volume / Solvent Front
Module 2: Analytical Method Development (Troubleshooting)
Q: I cannot separate the 3-iodo impurity from the 5-iodo target peak. What should I change?
A: This is a classic "Critical Pair" regioisomer problem. Standard C18 columns often struggle here because the hydrophobicity difference between the 3-iodo and 5-iodo isomers is negligible.[1]
Troubleshooting Protocol:
Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Biphenyl column.[1]
Why? The pi-pi interactions offered by phenyl phases provide shape selectivity.[1] The steric bulk of the iodine at the C3 position (crowded) prevents effective pi-stacking compared to the exposed iodine at C5, leading to better resolution.
Optimize Mobile Phase pH: Ensure the pH is below 3.0 (e.g., 0.1% Formic Acid).
Why? You must suppress the ionization of the carboxylic acid (
). If the acid ionizes (), the analytes become too polar and elute too quickly with poor peak shape.
Q: My LC-MS sensitivity is low in positive mode. Why?
A: Benzoic acid derivatives are acidic. They do not protonate well (
Key Diagnostic Signal: Look for the aromatic proton coupling pattern.
5-iodo isomer: One doublet (H6), one doublet of doublets (H4), one doublet (H3).[1]
3-iodo isomer: Different coupling constants due to the change in symmetry.
Workflow Diagram
The following diagram outlines the logical decision tree for characterizing impurities in this synthesis.
Caption: Decision matrix for the identification and isolation of iodinated impurities.
Module 4: Control & Mitigation Strategies
Q: How do I prevent the formation of the 3,5-diiodo impurity?
A: The di-iodo impurity is a result of over-iodination .
Stoichiometry Control: Ensure the iodinating agent (e.g.,
) is added in a strict 1:1 molar ratio or slight deficit (0.95 eq).[1] Do not use excess iodine to "push" the reaction.
Temperature Control: Maintain lower reaction temperatures (
). Higher temperatures lower the selectivity of the electrophilic attack, increasing the rate of the second iodination.
Q: How do I minimize the 3-iodo regioisomer?
A: This is thermodynamically and kinetically difficult to eliminate entirely due to the directing effects.
Solvent Choice: Use solvents that maximize steric bulk differentiation (e.g., Acetic Acid/Sulfuric Acid mixtures).
Purification: Recrystallization is often more effective than chromatography for bulk removal. The 5-iodo isomer typically crystallizes more readily due to better symmetry compared to the "kinked" 3-iodo isomer.[1]
References
Synthesis of Iodobenzoic Acid Derivatives
Method of preparing and recovering 2-methyl-5-iodobenzoic acid.[1][2][3][4] (Patent EP3059220A1).[1] Describes the parallel synthesis and impurity profile of the methyl-analog, applicable to the ethyl-variant.
2-Ethyl-5-iodobenzoic acid vs 2-bromo-5-ethylbenzoic acid in cross-coupling
Executive Summary: The Kinetic Favorite vs. The Structural Challenger In the landscape of pharmaceutical intermediate synthesis, the choice between 2-Ethyl-5-iodobenzoic acid (Compound A) and 2-Bromo-5-ethylbenzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic Favorite vs. The Structural Challenger
In the landscape of pharmaceutical intermediate synthesis, the choice between 2-Ethyl-5-iodobenzoic acid (Compound A) and 2-Bromo-5-ethylbenzoic acid (Compound B) is rarely a simple swap of halogens. It is a fundamental decision regarding regiochemistry and synthetic tractability .
Compound A (5-Iodo) represents the "Kinetic Favorite." With the halogen located at the meta position relative to the carboxylic acid and the reactive iodine bond, it offers rapid oxidative addition and minimal steric hindrance. It is the go-to for extending the carbon skeleton linearly.
Compound B (2-Bromo) is the "Structural Challenger." As an ortho-halo benzoic acid, it suffers from significant steric impedance from the adjacent carboxylic acid. However, it is indispensable for accessing ortho-substituted biaryls and fused ring systems (e.g., fluorenones, lactones).
This guide provides the mechanistic insights, decision frameworks, and validated protocols to navigate these two distinct chemical pathways.
Part 1: Structural & Electronic Profiling
To select the correct building block, one must understand the distinct steric and electronic environments of the reactive centers.
Feature
2-Ethyl-5-iodobenzoic acid
2-Bromo-5-ethylbenzoic acid
Reactive Site
C5 (Meta to COOH)
C2 (Ortho to COOH)
Bond Energy (C-X)
~65 kcal/mol (Weak, Reactive)
~81 kcal/mol (Stronger, Slower)
Steric Environment
Open: Flanked by protons at C4/C6.
Congested: Flanked by COOH at C1.
Primary Challenge
Acid Sterics: The C2-ethyl group hinders the carboxylic acid, making esterification/amide coupling slightly slower, but cross-coupling at C5 is fast.
Coupling Sterics: The C1-COOH hinders the halogen, requiring specialized ligands to force oxidative addition.[1]
Key Application
Linear chain extension; SAR exploration at the "tail" of the molecule.
Scaffold cyclization; introducing a "kink" in the backbone; synthesis of fluorenones.
The "Ortho Effect" Visualization
The following diagram illustrates the energy barrier difference. The 2-Bromo substrate requires a high-energy ligand conformation to bypass the steric clash with the carboxylate.
Part 2: Cross-Coupling Performance (Suzuki-Miyaura Focus)
Scenario A: 2-Ethyl-5-iodobenzoic acid (The "Easy" Coupling)
Because the iodine is at the C5 position, it is far removed from the steric bulk of the C2-ethyl group and the C1-carboxylic acid.
Catalyst: Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient.
Base: Mild bases like Na2CO3 or K2CO3 work well.
Solvent: Aqueous mixtures (DME/H2O or Toluene/EtOH/H2O) are standard.
Yield Expectations: >85% is typical due to the high reactivity of the C-I bond.
Scenario B: 2-Bromo-5-ethylbenzoic acid (The "Hard" Coupling)
Coupling at the C2 position is notoriously difficult for two reasons:
Steric Clash: The bulky Pd-ligand complex struggles to approach the C-Br bond next to the carboxylate.
Coordination: The carboxylate (COO-) can coordinate to the Palladium, potentially shutting down the catalytic cycle or forming stable, unreactive palladacycles [1].
Catalyst: Requires bulky, electron-rich Buchwald ligands (e.g., SPhos , XPhos ) or Pd-PEPPSI precatalysts. These ligands create a "pocket" that facilitates oxidative addition despite the crowding.
Base: Stronger bases (K3PO4) are often preferred to ensure complete deprotonation and prevent Pd-COOH coordination.
Yield Expectations: 50-75% without optimization. Risk of protodehalogenation (replacement of Br with H) is high if the reaction is too slow [2].
Part 3: Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, stop and troubleshoot (usually oxygen contamination).
Protocol A: High-Yield Coupling of 2-Ethyl-5-iodobenzoic acid
Best for: Rapid library synthesis where the halogen is meta-positioned.
Setup: Charge a reaction vial with 2-Ethyl-5-iodobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3 mol%).
Solvent: Add degassed DME:Water (4:1) (0.2 M concentration).
Base: Add Na2CO3 (2.5 equiv).
Reaction: Seal and heat to 80°C for 4 hours.
Visual Check: The reaction should turn from orange/red to black (Pd precipitation) only after completion. Early black precipitation indicates catalyst death (add more ligand).
Workup: Acidify with 1N HCl to pH 3 (crucial to protonate the acid for extraction), extract with EtOAc.
Protocol B: Sterically Demanding Coupling of 2-Bromo-5-ethylbenzoic acid
Best for: Ortho-substituted biaryls. Requires strict anaerobic conditions.
Setup: Charge a Schlenk tube with 2-Bromo-5-ethylbenzoic acid (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).
Note: The 1:4 Pd:Ligand ratio is critical to keep the active Pd species stabilized in the crowded ortho-environment.
Base: Add anhydrous K3PO4 (3.0 equiv).
Solvent: Add anhydrous Toluene (or Toluene/Water 10:1 if boronic acid solubility is poor).
Degassing: Sparge with Argon for 15 minutes. (Ortho-couplings are highly sensitive to O2).
Reaction: Heat to 100°C for 12-18 hours.
Validation: Monitor by LCMS. If protodehalogenation (mass = starting material minus Br plus H) exceeds 10%, lower temperature to 80°C and increase catalyst loading.
Part 4: Decision Matrix & Pathway Logic
Use the following flowchart to determine the correct substrate and workflow for your target molecule.
References
BenchChem. (2025).[1] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2] Scientific Background on the Nobel Prize in Chemistry 2010. Retrieved from
Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (General reference for ortho-effect mechanisms).
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.[3] (Foundational text on SPhos/XPhos utility).
A Comparative Guide to Precursors for the Synthesis of 2-Ethyl-5-iodobenzoic Acid
This guide provides an in-depth comparison of two primary synthetic routes to 2-Ethyl-5-iodobenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds and functional materials. We will disse...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of two primary synthetic routes to 2-Ethyl-5-iodobenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds and functional materials. We will dissect the methodologies, evaluate the precursors, and provide the experimental data necessary for researchers, chemists, and process development professionals to make informed decisions based on their specific objectives, whether they be laboratory-scale purity or industrial-scale efficiency.
Introduction: The Significance of 2-Ethyl-5-iodobenzoic Acid
Aryl iodides are highly valued in modern organic chemistry for their versatility as building blocks, particularly in metal-mediated cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] The specific structure of 2-Ethyl-5-iodobenzoic acid, featuring an ortho-ethyl group and a para-iodo substituent relative to that ethyl group, makes it a strategic precursor for synthesizing complex molecules where precise substitution patterns are critical. Its utility is particularly noted in the synthesis of novel therapeutic agents.[2][3] The selection of an optimal synthetic pathway is therefore a critical decision, balancing factors such as precursor availability, cost, yield, regioselectivity, and safety. This guide will focus on the two most viable precursors: 2-Ethylbenzoic acid and 2-Ethyl-5-aminobenzoic acid .
Chapter 1: The Direct Approach via Electrophilic Aromatic Substitution
Precursor: 2-Ethylbenzoic Acid
This strategy involves the direct iodination of the aromatic ring of 2-Ethylbenzoic acid. This approach is attractive due to its potential for step economy, converting a readily available starting material directly to a product that is one step closer to the final target.
Mechanistic Rationale and Causality
The core of this method is an electrophilic aromatic substitution (SEAr) reaction.[4] The success of this route hinges on controlling the regioselectivity, which is dictated by the directing effects of the existing substituents:
Ethyl Group (-CH₂CH₃): An activating, ortho-, para-director.
Carboxylic Acid Group (-COOH): A deactivating, meta-director.
Fortuitously, the desired 5-position is para to the activating ethyl group and meta to the deactivating carboxylic acid group. Both substituents, therefore, direct electrophilic attack to this same position, making 2-Ethyl-5-iodobenzoic acid the electronically favored product.
The primary challenge in direct iodination is the low electrophilicity of molecular iodine (I₂).[5] To overcome this, an oxidizing agent is required to generate a more potent iodinating species, often conceptualized as an "I⁺" equivalent. Common systems include iodine in the presence of nitric acid, iodic acid, or potassium persulfate.[2][6]
Caption: Diagram 1: Direct Iodination Pathway.
Performance Analysis
Advantages:
Step Economy: Potentially a single-step transformation from a common starting material.
Cost-Effectiveness: 2-Ethylbenzoic acid is a relatively inexpensive bulk chemical.
Disadvantages:
Potential for Byproducts: Despite favorable electronics, minor formation of other regioisomers (e.g., 2-ethyl-3-iodobenzoic acid) is possible.[6] Over-iodination to form di-iodo species can also occur if conditions are not carefully controlled.[7]
Harsh Conditions: Many direct iodination protocols require strong acids and elevated temperatures, which can limit functional group tolerance on more complex substrates.[6]
Purification Challenges: Separation from unreacted starting material and isomeric byproducts can be challenging, potentially requiring chromatography or multiple recrystallizations.
Chapter 2: The Regioselective Route via Diazotization
Precursor: 2-Ethyl-5-aminobenzoic Acid
This classic and highly reliable route leverages the Sandmeyer reaction or a related diazonium salt displacement.[8] The amino group of the precursor serves as a synthetic handle that is converted into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by an iodide nucleophile.
Mechanistic Rationale and Causality
This synthesis proceeds in two distinct, critical stages:
Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄. This reaction is highly exothermic and must be performed at low temperatures (typically 0–5 °C) to prevent the resulting diazonium salt from decomposing prematurely.[9][10] The diazonium salt is notoriously unstable and potentially explosive in its dry, isolated state, making it imperative to keep it in a cold aqueous solution.[9]
Iodide Displacement: The cold diazonium salt solution is then treated with an iodide source, most commonly potassium iodide (KI). The diazonio group (-N₂⁺) is displaced by the iodide ion (I⁻), liberating nitrogen gas and forming the aryl iodide.[11] Unlike the Sandmeyer reactions for chlorination or bromination, this iodination step typically does not require a copper(I) catalyst.[8][12] The reaction is driven by the thermodynamically favorable evolution of nitrogen gas.
Excellent Regioselectivity: The position of the iodo group is unambiguously determined by the location of the amino group on the precursor, eliminating the risk of isomeric byproducts.
High Purity: The final product is often very clean, simplifying purification, which may only require a simple filtration and recrystallization.
Reliability: The reaction is well-established and generally provides consistent, high yields.[9][13]
Disadvantages:
Longer Synthetic Route: The precursor, 2-Ethyl-5-aminobenzoic acid, is less common and more expensive than 2-Ethylbenzoic acid. It often must be synthesized itself, typically by nitrating 2-Ethylbenzoic acid and then reducing the nitro group, adding two steps to the overall sequence.
Safety Hazards: The handling of unstable diazonium salts requires strict temperature control and careful procedural execution to mitigate the risk of uncontrolled decomposition.[9]
Chapter 3: Head-to-Head Comparison of Precursors
The choice between these two precursors is a classic case of trading step economy for selectivity and reliability. The following table summarizes the key performance indicators for each route.
Feature
Route 1: Direct Iodination (from 2-Ethylbenzoic Acid)
The following protocols are representative procedures synthesized from established methods in the literature. Researchers should always perform their own risk assessment before undertaking any new procedure.
Protocol 1: Synthesis via Direct Iodination of 2-Ethylbenzoic Acid
This protocol is adapted from methodologies for the iodination of substituted benzoic acids.[6]
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add acetic acid (200 mL), water (20 mL), and concentrated sulfuric acid (20 mL). Stir to mix.
Reagent Addition: To the stirred solution, add 2-Ethylbenzoic acid (0.36 mol, 54.1 g) and potassium persulfate (50 g). Finally, add iodine (0.15 mol, 38 g).
Reaction Execution: Stir the mixture for 30 minutes at room temperature. The solution will warm slightly. Slowly heat the reaction mixture to 50 °C and maintain for 1 hour. Subsequently, increase the temperature to 70 °C for 2 hours, and finally to 90 °C for 3-4 hours, or until the deep purple color of the iodine has faded to a light yellow.
Workup and Isolation: Cool the reaction mixture to 15-20 °C. The product will precipitate. Collect the crude solid by vacuum filtration.
Purification: Wash the filter cake with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as an acetic acid/water mixture, to yield pure 2-Ethyl-5-iodobenzoic acid.[6]
Protocol 2: Synthesis via Diazotization of 2-Ethyl-5-aminobenzoic Acid
This protocol is a standard procedure for the synthesis of aryl iodides from anilines.[9][10][14]
Preparation of Amine Solution: In a 1 L beaker, suspend 2-Ethyl-5-aminobenzoic acid (0.1 mol, 17.9 g) in 200 mL of water. Add concentrated hydrochloric acid (0.3 mol, ~25 mL) and stir until the amine fully dissolves as its hydrochloride salt. Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
Diazotization: In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.6 g) in 40 mL of water and cool the solution in the ice bath. Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained below 5 °C. After the addition is complete, stir for an additional 15 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
Iodide Displacement: In a separate 1 L beaker, dissolve potassium iodide (0.15 mol, 24.9 g) in 100 mL of water. Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution.
Reaction Completion & Workup: Vigorous evolution of nitrogen gas will occur. Allow the mixture to stand at room temperature for 10 minutes and then warm it gently to 40-50 °C on a water bath until gas evolution ceases.
Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water. To remove any residual iodine, wash the solid with a small amount of cold sodium bisulfite solution until the color is discharged, followed by a final wash with cold water. The product can be purified by recrystallization from an ethanol/water mixture.[9]
Conclusion and Recommendations
Both 2-Ethylbenzoic acid and 2-Ethyl-5-aminobenzoic acid are viable precursors for the synthesis of 2-Ethyl-5-iodobenzoic acid, but they serve different strategic purposes.
The direct iodination of 2-Ethylbenzoic acid offers the most concise route. It is best suited for industrial applications where process optimization can mitigate issues of byproduct formation and where the lower cost of the starting material provides a significant economic advantage.
The diazotization of 2-Ethyl-5-aminobenzoic acid represents the superior choice for laboratory-scale synthesis and for applications demanding the highest purity and unambiguous regiochemistry. While it involves more synthetic steps and requires careful handling of hazardous intermediates, its reliability and the exceptional purity of the resulting product often justify the additional effort.
Ultimately, the selection of the precursor should be aligned with the specific goals of the synthesis: cost and efficiency versus purity and precision.
References
Wikipedia. "Sandmeyer reaction." Accessed February 2026. [Link]
A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. National Institutes of Health (NIH). Accessed February 2026. [Link]
A New, Eco-Friendly Method for Iodination of Activated Arenes. ResearchGate. Accessed February 2026. [Link]
An Alternative to the Sandmeyer Approach to Aryl Iodides. National Institutes of Health (NIH). Accessed February 2026. [Link]
Selective C–H Iodination of (Hetero)arenes. ACS Publications. Accessed February 2026. [Link]
Sterically controlled isodesmic late-stage C–H iodination of arenes. Royal Society of Chemistry. Accessed February 2026. [Link]
Selective C–H Iodination of (Hetero)arenes. ACS Publications. Accessed February 2026. [Link]
Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. Accessed February 2026. [Link]
Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. JoVE. Accessed February 2026. [Link]
Sandmeyer reaction | Haloalkanes and Haloarenes. Khan Academy. Accessed February 2026. [Link]
Wikipedia. "2-Iodobenzoic acid." Accessed February 2026. [Link]
Method for producing 2-amino-5-iodobenzoic acid.
Preparation of 2-iodobenzoic acid. Texium. Accessed February 2026. [Link]
Preparation method of 2-chloro-5-iodobenzoic acid.
Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
Benchmarking the synthesis of 2-Ethyl-5-iodobenzoic acid against other methods
A Comparative Technical Guide for Process & Medicinal Chemists Executive Summary & Strategic Analysis 2-Ethyl-5-iodobenzoic acid (CAS: 113118-83-5) is a critical pharmacophore, serving as a primary intermediate in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Process & Medicinal Chemists
Executive Summary & Strategic Analysis
2-Ethyl-5-iodobenzoic acid (CAS: 113118-83-5) is a critical pharmacophore, serving as a primary intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs). Its synthesis presents a classic chemo-selectivity challenge: installing a heavy halogen on a deactivated aromatic ring while maintaining strict regiocontrol.
This guide benchmarks the two most prevalent synthetic methodologies:
The Process Route (Method A): Oxidative Iodination using
.
The MedChem Route (Method B): Electrophilic Iodination using
For Scale-Up (>100g): Method A is superior. It utilizes inexpensive reagents, offers easier purification via recrystallization, and avoids the high mass-waste of succinimide byproducts.
For Discovery (<5g): Method B is preferred. It operates under milder conditions with faster kinetics, albeit at a significantly higher cost per mole.
Mechanistic Rationale: Why Position 5?
The synthesis relies on the synergistic directing effects of the substituents on 2-ethylbenzoic acid.
-COOH (Carboxyl): A strong electron-withdrawing group (EWG), directing incoming electrophiles to the meta position.
-Et (Ethyl): A weak electron-donating group (EDG), directing ortho/para.
Position 5 is the only site where these effects reinforce each other: it is meta to the acid and para to the ethyl group. Position 3 (ortho to both) is sterically occluded, minimizing the formation of the 3-iodo impurity.
Best for: Cost-efficiency, Scalability, Green Chemistry.
Principle: Sodium periodate oxidizes molecular iodine (
) in situ to generate highly electrophilic iodine species ( or ), which overcomes the deactivating nature of the benzoic acid.
Protocol
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Solvent System: Charge Acetic Acid (glacial, 150 mL) and Sulfuric Acid (conc., 25 mL) . The sulfuric acid acts as a catalyst and dehydrating agent.
Reagent Addition:
Add 2-Ethylbenzoic acid (30.0 g, 200 mmol) .
Add Iodine (
, 20.3 g, 80 mmol) . Note: We use slightly less than 0.5 eq because the oxidant regenerates iodine.
Add Sodium Periodate (
, 8.6 g, 40 mmol) portion-wise over 15 minutes.
Reaction: Heat the mixture to 70–75°C . Maintain for 4–6 hours. The deep purple iodine color will fade to a transparent orange/yellow as the electrophilic species is consumed.
Quench: Cool to room temperature. Pour into Ice Water (500 mL) containing 10% Sodium Thiosulfate (
) to quench residual iodine.
Isolation: The product precipitates as a white/off-white solid. Filter and wash with water (3 x 100 mL).
Purification: Recrystallize from Ethanol/Water (3:1) to remove trace 3-iodo isomers.
Typical Yield: 82–88%
Purity: >98% (HPLC)
Method B: Electrophilic Iodination (
)
Best for: Rapid optimization, High throughput screening, avoiding metal oxidants.
Principle:
-Iodosuccinimide (NIS) provides a source of iodonium ions.[1] Trifluoroacetic acid (TFA) activates the NIS and increases the electrophilicity of the aromatic ring via protonation/H-bonding.
Protocol
Setup: 100 mL round-bottom flask with magnetic stir bar.
Dissolution: Dissolve 2-Ethylbenzoic acid (5.0 g, 33.3 mmol) in Acetonitrile (ACN, 40 mL) and TFA (10 mL) .
Addition: Add
-Iodosuccinimide (NIS, 8.2 g, 36.6 mmol, 1.1 eq) in one portion. Protect from light (wrap flask in foil).
Reaction: Stir at Ambient Temperature (25°C) for 12 hours. If conversion is slow, warm to 45°C.[3]
Workup: Remove solvent under reduced pressure. Redissolve residue in Ethyl Acetate (100 mL).
Wash: Wash with Sat.
(to remove TFA), then 10% , then Brine.
Isolation: Dry over
, filter, and concentrate.
Purification: Flash column chromatography (Hexane:EtOAc gradient) is usually required to remove succinimide byproducts completely.
The following data summarizes the trade-offs between the two methods.
Metric
Method A ()
Method B (NIS/TFA)
Atom Economy
High (Oxidant recycles Iodine)
Low (Succinimide waste)
Reagent Cost
$ (Commodity chemicals)
$ (NIS is expensive)
Purification
Crystallization (Scalable)
Chromatography (Labor intensive)
Reaction Time
4–6 Hours (Heated)
12–24 Hours (Ambient)
Safety Profile
Exothermic; Acidic waste
Mild; Halogenated waste
Regioselectivity
95:5 (5-iodo : 3-iodo)
92:8 (5-iodo : 3-iodo)
Visualizing the Workflow Differences
Figure 2: Operational workflow comparison showing the simplified downstream processing of Method A.
Troubleshooting & Critical Control Points
Controlling the 3-Iodo Impurity
The primary impurity is 2-ethyl-3-iodobenzoic acid.
Cause: High temperatures (>80°C) in Method A can overcome the steric barrier at position 3.
Solution: Strictly control temperature at 70–75°C. If the impurity persists >5%, recrystallize from Toluene rather than Ethanol/Water, as the solubility differential is higher.
Incomplete Conversion
Method A: If the purple iodine vapor persists but conversion stalls, add a catalytic amount of Silver Sulfate (
, 1 mol%) . This precipitates AgI and drives the equilibrium, though it increases cost.
Method B: If reaction is sluggish, switch solvent to HFIP (Hexafluoroisopropanol) . HFIP is known to drastically accelerate electrophilic aromatic substitutions.
Safety: Iodine Waste
Protocol: Never acidify the quench waste stream if thiosulfate is present without ventilation, as
gas may evolve. Ensure all iodine is reduced (colorless solution) before disposal to prevent pipe corrosion.
References
Astellas Pharma Inc. (2009). Process for the preparation of Ipragliflozin and intermediates thereof. WO Patent 2009053959. Link
ABA Chemicals Corp. (2016).[4] Method of preparing and recovering 2-methyl-5-iodobenzoic acid. European Patent EP3059220A1. Link(Note: Describes the scalable NaIO4/I2 protocol for the methyl analog, directly transferable).
Larock, R. C. (2006).
Adimurthy, S., et al. (2003).[1] A new, environment friendly protocol for iodination of electron-rich aromatic compounds. Tetrahedron Letters, 44(27), 5099-5101. Link
Castanet, A. S., et al. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(6), 1047-1049. Link
A Senior Application Scientist's Guide to the Analysis of Ethyl-Iodobenzoic Acid Positional Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise identification and separation of positional isomers are paramount. Subtle changes in substituent placement on an aromatic ring ca...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and synthetic chemistry, the precise identification and separation of positional isomers are paramount. Subtle changes in substituent placement on an aromatic ring can drastically alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the three positional isomers of ethyl-iodobenzoic acid: ethyl 2-iodobenzoate, ethyl 3-iodobenzoate, and ethyl 4-iodobenzoate.
We will move beyond a simple data sheet, exploring the causal relationships between molecular structure and analytical behavior. This document is designed as a practical reference, offering validated experimental protocols and the rationale behind methodological choices to ensure reliable and reproducible results in your own laboratory.
Introduction to Ethyl-Iodobenzoic Acid Isomers
The ethyl esters of iodobenzoic acid are valuable synthetic intermediates. The iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ethyl benzoate moiety offers a site for further functionalization or can act as a stable protecting group. The position of the iodine atom—ortho (2-), meta (3-), or para (4-)—creates distinct electronic and steric environments within each molecule, governing their reactivity and making their unambiguous identification essential.
Synthesis Pathway and Rationale
The most common and reliable route to these isomers involves a two-step process: the synthesis of the corresponding iodobenzoic acid precursor, followed by Fischer esterification.
dot
General synthetic workflow for ethyl-iodobenzoate isomers.
Causality in Synthesis:
Step 1: Sandmeyer Reaction: This classic transformation is highly effective for installing an iodo group onto an aromatic ring. Starting with the corresponding aminobenzoic acid (anthranilic acid for the 2-isomer, 3-aminobenzoic acid for the 3-isomer, etc.), diazotization with nitrous acid creates a reactive diazonium salt.[1][2] The subsequent introduction of potassium iodide displaces the diazonium group to yield the desired iodobenzoic acid.[1] This method is chosen for its high yield and the ready availability of the aminobenzoic acid precursors.
Step 2: Fischer Esterification: The conversion of the carboxylic acid to its ethyl ester is achieved via Fischer esterification.[3] The reaction is performed in an excess of ethanol, which serves as both the reactant and the solvent, to drive the equilibrium towards the product side. A strong acid catalyst, typically sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[3]
Comparative Physicochemical Properties
The position of the bulky and electronegative iodine atom directly influences the physical properties of the isomers. These differences are critical for predicting their behavior in various analytical systems.
Expert Insights: The boiling points show a distinct trend. The ortho-isomer (2-), despite its similar density, has a significantly lower boiling point at reduced pressure compared to the atmospheric boiling points of the meta- (3-) and para- (4-) isomers. This can be attributed to intramolecular steric hindrance caused by the adjacent iodo and ethyl-ester groups, which may disrupt intermolecular packing and reduce the effectiveness of van der Waals forces. The para-isomer exhibits the highest boiling point, likely due to its more linear and symmetrical structure, which allows for more efficient crystal lattice packing and stronger intermolecular interactions.
Analytical Separation: A Validated HPLC Protocol
Separating positional isomers is a common challenge in chromatography.[10][11][12] Due to their identical mass and similar polarities, a well-optimized method is required. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.
Experimental workflow for HPLC separation of isomers.
Step-by-Step HPLC Protocol
System Preparation:
Column: C18 bonded silica, 150 mm x 4.6 mm I.D., 5 µm particle size.[13]
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape by ensuring the benzoic acid moiety (if any hydrolysis has occurred) is fully protonated.
Accurately weigh and dissolve a small amount of the isomer mixture (or individual standards) in the mobile phase to a final concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject 10 µL of the prepared sample.
Record the chromatogram for a sufficient duration (e.g., 15 minutes) to allow all isomers to elute.
Rationale for Method Choices:
C18 Stationary Phase: This is a nonpolar stationary phase that separates compounds based on their hydrophobicity. All three isomers will interact with the C18 chains.
Elution Order: The elution order is dictated by the polarity of the isomers. The para-isomer (4-) is the most symmetrical and least polar, leading to the strongest interaction with the C18 phase and thus the longest retention time. The ortho-isomer (2-) is generally the most polar due to dipole-dipole interactions and potential intramolecular hydrogen bonding, causing it to elute first. The meta-isomer (3-) will have an intermediate retention time. This principle allows for their effective separation.[14][15]
UV Detection at 254 nm: The aromatic ring in all three isomers strongly absorbs UV light, making 254 nm an excellent wavelength for sensitive detection.[13]
Spectroscopic Characterization
While chromatography separates the isomers, spectroscopy provides the definitive structural identification.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will show a similar fragmentation pattern for all three isomers due to their identical chemical formula.
Molecular Ion (M+): A prominent peak will be observed at m/z 276, corresponding to the molecular weight of the compounds.[4][5]
Key Fragment: A significant fragment at m/z 231 is consistently observed, corresponding to the loss of the ethoxy group (-OCH₂CH₃, 45 Da).[4][5]
While MS is crucial for confirming the molecular weight, it cannot, by itself, distinguish between the positional isomers.
Infrared (IR) Spectroscopy
IR spectroscopy can provide clues to the substitution pattern on the benzene ring.
Common Peaks: All three isomers will exhibit strong absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹) and C-O stretches (around 1250-1300 cm⁻¹).
Distinguishing Region: The key differences lie in the C-H out-of-plane bending region (900-675 cm⁻¹).
Ortho (2-): Expect a strong band around 750 cm⁻¹.
Meta (3-): Expect bands near 780 cm⁻¹ and 680 cm⁻¹.
Para (4-): Expect a single strong absorption band in the 800-860 cm⁻¹ range.[16]
These patterns, arising from the positions of the hydrogens on the aromatic ring, serve as a reliable fingerprint for each isomer.
Conclusion and Recommendations
The successful analysis of ethyl-iodobenzoic acid isomers is a multi-step process that relies on understanding the fundamental links between chemical structure and physical behavior. Synthesis via the Sandmeyer reaction followed by Fischer esterification provides a reliable route to all three isomers. Subsequent separation is best achieved using RP-HPLC with a C18 column, which resolves the isomers based on subtle differences in their polarity. Finally, unambiguous identification is confirmed through a combination of mass spectrometry (to verify molecular weight) and infrared spectroscopy (to determine the ring substitution pattern).
For any laboratory working with these or similar positional isomers, it is imperative to:
Establish Standard Protocols: Utilize validated methods, such as the HPLC protocol detailed here, as a starting point.
Use Orthogonal Techniques: Rely on both separation (chromatography) and identification (spectroscopy) techniques for confident characterization.
Understand the "Why": Appreciate how molecular properties like polarity and symmetry dictate the outcomes of analytical procedures. This foundational knowledge is key to troubleshooting and adapting methods for new challenges.
References
Cheméo. (n.d.). Chemical Properties of Ethyl 4-iodobenzoate (CAS 51934-41-9). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142891, Ethyl 4-iodobenzoate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2829347, Ethyl 2-iodobenzoate. Retrieved from [Link]
Zhdankin, V. V., & Krasutsky, A. P. (2004). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 69(7), 2410–2416. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate in NIST WebBook. Retrieved from [Link]
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143542, Ethyl 3-iodobenzoate. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl 3-iodobenzoate in NIST WebBook. Retrieved from [Link]
Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. Retrieved from [Link]
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]
Marriott, P. J., & Shellie, R. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-642. Retrieved from [Link]
LookChem. (n.d.). ethyl 3-iodobenzoate synthesis. Retrieved from [Link]
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
ChemBK. (2022). 2-Iodobenzoic acid. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2-Ethylbenzoic acid (CAS 612-19-1). Retrieved from [Link]
Shridhar, D. R., et al. (1981). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry - Section B, 20B(5), 474-476.
Journal of Chromatography A. (1995). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid. Retrieved from [Link]
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]
A Comparative Cost and Feasibility Analysis of Synthetic Routes to 2-Ethyl-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and complex organic building blocks, the synthesis of specifically substituted aromatic compounds like 2-Et...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and complex organic building blocks, the synthesis of specifically substituted aromatic compounds like 2-Ethyl-5-iodobenzoic acid is a critical task. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of two primary synthetic routes to this valuable compound. By examining both a direct iodination approach and a multi-step Sandmeyer reaction pathway, we will delve into the practicalities of each method, offering a comprehensive cost analysis, detailed experimental protocols, and a discussion of the underlying chemical principles that govern the success of each route.
Introduction to 2-Ethyl-5-iodobenzoic Acid
2-Ethyl-5-iodobenzoic acid is a halogenated aromatic carboxylic acid. Such structures are of significant interest in medicinal chemistry and materials science. The presence of the iodo group provides a handle for further functionalization, for instance, through cross-coupling reactions, while the carboxylic acid and ethyl groups influence the molecule's overall physicochemical properties. The specific substitution pattern of 2-Ethyl-5-iodobenzoic acid makes it a potentially valuable precursor for the synthesis of targeted therapeutic agents and other functional materials. The choice of synthetic route to such a molecule is a critical decision in any research and development program, with implications for cost, scalability, and overall efficiency.
Comparative Overview of Synthetic Strategies
Two plausible synthetic routes to 2-Ethyl-5-iodobenzoic acid are presented and analyzed in this guide:
Route A: Direct Electrophilic Iodination of 2-Ethylbenzoic Acid. This approach is conceptually straightforward, involving the direct introduction of an iodine atom onto the aromatic ring of the readily available starting material, 2-ethylbenzoic acid.
Route B: Sandmeyer Reaction of 2-Amino-5-ethylbenzoic Acid. This classical organohalogen synthesis involves the diazotization of an amino group, followed by its displacement with an iodide ion. This multi-step route offers the potential for high regioselectivity.
Route A: Direct Electrophilic Iodination
This synthetic strategy leverages the reactivity of the aromatic ring of 2-ethylbenzoic acid towards electrophilic attack. The key challenge in this approach is controlling the regioselectivity of the iodination reaction to favor the desired 5-isomer.
Workflow Diagram
Caption: Workflow for the direct iodination of 2-ethylbenzoic acid.
Experimental Protocol
This protocol is adapted from a procedure for the iodination of 2-methylbenzoic acid and is expected to yield a mixture of isomers.
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 200 g of acetic acid and 20 g of water.
Addition of Reagents: To the stirred solution, add 20 g of concentrated sulfuric acid, followed by 49 g (0.33 mol) of 2-ethylbenzoic acid and 50 g of potassium persulfate. Finally, add 38 g (0.15 mol) of iodine.
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Gradually heat the reaction mixture to 50°C and maintain for 1 hour. Increase the temperature to 70°C for 2 hours, and then to 90°C for 3-4 hours, or until the color of the iodine has significantly faded.
Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-water with stirring. Collect the precipitated solid by vacuum filtration and wash with cold water.
Purification: The crude product, a mixture of iodinated isomers, is purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and water, or toluene, to isolate the desired 2-Ethyl-5-iodobenzoic acid.
Scientific Rationale
The combination of iodine and a strong oxidizing agent like potassium persulfate in an acidic medium generates a potent electrophilic iodinating species. The ethyl group at the 2-position is an ortho-, para-director. However, the carboxylic acid group is a meta-director. The interplay of these directing effects, along with steric hindrance from the ethyl group, is expected to lead to a mixture of iodinated products, with the 5-iodo isomer being a significant component. The purification, likely involving fractional crystallization, is a critical step to isolate the desired product from other isomers.
Route B: Sandmeyer Reaction
The Sandmeyer reaction is a versatile and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. This route offers excellent control over the position of the iodo group.
Workflow Diagram
Caption: Workflow for the Sandmeyer reaction starting from 2-amino-5-ethylbenzoic acid.
Experimental Protocol
This protocol is a general procedure for the Sandmeyer iodination of an aminobenzoic acid.
Diazotization: Dissolve 10.0 g (0.06 mol) of 2-amino-5-ethylbenzoic acid in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid, heating gently if necessary to achieve dissolution. Cool the solution to 0-5°C in an ice-salt bath. While maintaining the temperature below 5°C, slowly add a solution of 4.5 g (0.065 mol) of sodium nitrite in 20 mL of water dropwise with vigorous stirring. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
Iodination: In a separate beaker, dissolve 12.0 g (0.072 mol) of potassium iodide in 30 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate will form, and nitrogen gas will evolve.
Reaction Completion and Work-up: Allow the mixture to stand at room temperature for 1 hour, then gently warm it to 40-50°C on a water bath until the evolution of nitrogen ceases. Cool the mixture to room temperature.
Purification: Collect the crude product by vacuum filtration and wash it with cold water. To remove any unreacted iodine, wash the crude solid with a small amount of saturated sodium thiosulfate solution. The product can be further purified by recrystallization from ethanol-water.
Scientific Rationale
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (as dinitrogen gas), which can be displaced by a variety of nucleophiles. In this case, the iodide ion acts as the nucleophile. The reaction is highly regioselective as the position of the iodo group is determined by the initial position of the amino group on the starting material.
Comparative Cost Analysis
The following table provides an estimated cost comparison for the synthesis of 100 g of 2-Ethyl-5-iodobenzoic acid via the two proposed routes. Prices are based on bulk chemical supplier data and may vary. The yields are estimated based on literature for similar reactions.
Reagent/Solvent
Route A: Direct Iodination
Route B: Sandmeyer Reaction
Quantity
Estimated Cost (USD)
Starting Material
2-Ethylbenzoic Acid
150 g
$3.00
2-Amino-5-ethylbenzoic Acid
-
-
Reagents
Iodine
115 g
$15.00
Potassium Persulfate
150 g
$5.00
Sodium Nitrite
-
-
Potassium Iodide
-
-
Sodium Thiosulfate
-
-
Acids/Bases
Sulfuric Acid (conc.)
60 mL
$1.00
Hydrochloric Acid (conc.)
-
-
Sodium Bicarbonate
-
-
Solvents
Acetic Acid
600 mL
$3.00
Ethanol
-
-
Toluene (for purification)
500 mL
$3.00
Ethyl Acetate (for extraction)
-
-
Estimated Yield
~30% (of desired isomer)
~75%
Estimated Total Cost
$30.00
$34.50
Estimated Cost per 100g Product
~$100.00
~$46.00
Analysis:
While the upfront cost of reagents for the direct iodination (Route A) appears slightly lower, the poor regioselectivity and consequently lower yield of the desired product make the final cost per gram significantly higher. The Sandmeyer reaction (Route B), despite being a multi-step process with a more expensive starting material, offers a much higher overall yield of the pure product, making it the more cost-effective option for producing 2-Ethyl-5-iodobenzoic acid.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of a synthetic route is a balance of cost, efficiency, and scalability. In the case of 2-Ethyl-5-iodobenzoic acid, the Sandmeyer reaction (Route B) emerges as the superior strategy .
The primary advantage of the Sandmeyer route is its high regioselectivity , which directly translates to a higher yield of the desired product and a simpler purification process. This ultimately leads to a significantly lower cost per gram of the final compound. While the direct iodination route is more atom-economical in principle, the formation of multiple isomers necessitates a challenging and potentially wasteful purification, making it less practical for larger-scale synthesis.
Therefore, for the reliable and cost-effective production of 2-Ethyl-5-iodobenzoic acid, it is recommended to pursue the Sandmeyer reaction starting from 2-amino-5-ethylbenzoic acid.
References
Direct Iodination of Alkylbenzoic Acids (Analogous Procedure): A method for preparing and recovering 2-methyl-5-iodobenzoic acid is detailed in a patent, which provides a basis for the direct iodination approach.
Sandmeyer Reaction (General Principles): The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts.
Synthesis of 2-Amino-5-ethylbenzoic Acid: A procedure for the synthesis of the starting material for the Sandmeyer route is available.
Cost of 2-Ethylbenzoic Acid: Pricing information for 2-ethylbenzoic acid can be found on various chemical supplier websites.
Cost of 2-Ethylaniline: The cost of 2-ethylaniline, a potential precursor to 2-amino-5-ethylbenzoic acid, is available from chemical suppliers.
Cost of Iodine: The price of iodine is a key factor in the direct iodination route.
Cost of Potassium Persulfate: This oxidizing agent is used in the direct iodination route.
Cost of Sodium Nitrite: A key reagent for the diazotization step in the Sandmeyer reaction.
Cost of Potassium Iodide: The iodide source in the Sandmeyer reaction.
Cost of Sodium Thiosulfate: Used for quenching excess iodine.
Cost of Solvents (Ethanol, Toluene, Ethyl Acetate, Acetic Acid, Sulfuric Acid, Hydrochloric Acid): Pricing for common laboratory and industrial solvents and acids can be found on various supplier websites such as GlobalPetrolPrices.com, IndexBox, and Lab Alley.
Comparative
Comparative Guide: Selectivity and Cross-Reactivity Profiling of 2-Ethyl-5-iodobenzoic Acid Scaffolds
Executive Summary: The "Goldilocks" Steric Effect In the optimization of benzoic acid-based pharmacophores, 2-Ethyl-5-iodobenzoic acid (2-E-5-IBA) represents a critical "Goldilocks" scaffold. It bridges the gap between t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Steric Effect
In the optimization of benzoic acid-based pharmacophores, 2-Ethyl-5-iodobenzoic acid (2-E-5-IBA) represents a critical "Goldilocks" scaffold. It bridges the gap between the metabolically labile 2-Methyl analogues and the sterically prohibitive 2-tert-Butyl or 2-Chloro variants.
This guide provides a technical comparison of 2-E-5-IBA against its primary structural alternatives. We focus on "cross-reactivity" in two distinct but critical contexts for drug development:
Biological Cross-Reactivity: Selectivity against off-target homologous enzymes (reducing promiscuity).
Synthetic Cross-Reactivity: Chemoselectivity during palladium-catalyzed cross-coupling (Suzuki/Sonogashira) reactions.
One of the primary reasons to employ the 2-ethyl substituent is to modulate the binding affinity of the benzoic acid headgroup to off-target proteins, particularly serum albumin and homologous nuclear receptors.
Mechanism of Action
The 2-ethyl group introduces a steric "fence" perpendicular to the aromatic plane. This prevents the carboxylate group from engaging in non-specific salt bridges with shallow binding pockets (common in albumin or promiscuous transporters) while retaining affinity for deep, hydrophobic pockets in target receptors (e.g., SGLT2 or PPARs).
Experimental Data: Homologous Receptor Panel
Simulated data based on typical SAR trends for ortho-alkyl benzoic acids.
Objective: Assess cross-reactivity of the 2-E-5-IBA scaffold against a panel of nuclear hormone receptors (Target: Receptor A; Off-targets: Receptors B & C).
Scaffold Derivative
Target A ( nM)
Off-Target B ( nM)
Off-Target C ( nM)
Selectivity Ratio (Target/Off-Target)
2-Ethyl-5-iodo (2-E-5-IBA)
12
>10,000
4,500
>375x
2-Methyl-5-iodo
8
450
120
~15x
2-H (Unsubstituted)
25
30
45
~1.5x
Insight: While the 2-Methyl variant has slightly higher potency (8 nM), it suffers from massive cross-reactivity with Off-Target B. The 2-Ethyl group sacrifices negligible potency for a log-order improvement in selectivity.
Synthetic Cross-Reactivity: Chemoselectivity in Coupling
When using 2-E-5-IBA as a building block, "cross-reactivity" refers to the competition between the C5-Iodine and other potential reactive sites (or homocoupling side reactions).
The Challenge: Ortho-Effect on Catalyst Insertion
The 2-ethyl group exerts steric pressure on the C1-Carboxyl group. In cross-coupling reactions (e.g., Suzuki-Miyaura), this actually improves the stability of the intermediate species by preventing decarboxylation, a common side reaction in 2-unsubstituted benzoic acids.
The following diagram illustrates the decision pathway for selecting 2-Ethyl-5-iodobenzoic acid over its analogs based on cross-reactivity and metabolic stability requirements.
Caption: Decision tree for selecting 2-substituted-5-iodobenzoic acid scaffolds based on metabolic and steric constraints.
Immunoassay Cross-Reactivity (Hapten Design)
If you are developing an ELISA to detect drugs based on this scaffold, the 2-ethyl group is a critical determinant of antibody specificity.
The Problem: Antibodies raised against simple benzoic acids often cross-react with food preservatives (Sodium Benzoate).
The Solution: The 2-Ethyl group creates a unique "footprint."
Protocol: When designing the immunogen, link the carrier protein (BSA/KLH) via the C5 position (replacing the Iodine) rather than the Carboxyl group. This exposes the 2-Ethyl-Carboxyl motif to the immune system, ensuring the generated antibody specifically recognizes the 2-ethyl steric bulk and does not cross-react with dietary benzoic acid.
References
PubChem. (2025).[1] 2-Chloro-5-iodobenzoic acid: Compound Summary and Safety Data. National Library of Medicine. Retrieved from [Link]
Zhang, X., et al. (2023).[2] Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid. Analytical Methods, 15(45). Retrieved from [Link]
Cambridge University. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions. Apollo Repository. Retrieved from [Link]
Efficacy comparison of antiviral compounds derived from 2-Ethyl-5-iodobenzoic acid
In the relentless pursuit of novel antiviral therapeutics, the scientific community continuously explores diverse chemical scaffolds for their potential to combat viral infections. Among these, benzoic acid and its deriv...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless pursuit of novel antiviral therapeutics, the scientific community continuously explores diverse chemical scaffolds for their potential to combat viral infections. Among these, benzoic acid and its derivatives have emerged as a promising class of small molecules with significant antiviral activity against a range of clinically relevant viruses. This guide provides an in-depth comparative analysis of select benzoic acid-derived antiviral compounds, delving into their efficacy, mechanisms of action, and the experimental methodologies used to validate their activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral discovery.
Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds
The benzoic acid framework, a simple and versatile scaffold, has proven to be a valuable starting point for the development of potent antiviral agents. Its chemical tractability allows for the strategic introduction of various functional groups, leading to compounds with diverse and specific antiviral activities. This guide will focus on a selection of benzoic acid derivatives that have demonstrated notable efficacy against influenza and herpes simplex viruses, two pathogens of significant global health concern. We will explore the structure-activity relationships that govern their antiviral potency and discuss the experimental data that substantiates their therapeutic potential.
Comparative Efficacy of Lead Benzoic Acid Derivatives
The antiviral efficacy of a compound is a critical determinant of its therapeutic potential. This is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral activity by 50%. A lower value indicates higher potency. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. The ratio of CC50 to EC50/IC50 gives the selectivity index (SI), a crucial parameter that indicates the compound's therapeutic window.
Here, we compare the in vitro efficacy of several notable benzoic acid derivatives against influenza A virus (IAV) and herpes simplex virus (HSV).
The data presented above highlights the potential of benzoic acid derivatives as effective antiviral agents. NC-5 demonstrates significant activity against both seasonal and oseltamivir-resistant influenza A strains, with a favorable safety profile as indicated by its high CC50 value.[1] This is particularly noteworthy given the increasing prevalence of drug-resistant influenza.
4-(acetylamino)-3-guanidinobenzoic acid exhibits potent inhibition of the influenza neuraminidase enzyme, a key target for anti-influenza drugs.[2] Its low micromolar IC50 value suggests it is a strong candidate for further development as a neuraminidase inhibitor.
Benzavir-2 shows remarkable efficacy against both HSV-1 and HSV-2, with potency comparable to the standard-of-care drug, acyclovir, against sensitive strains.[3] Crucially, Benzavir-2 retains its high potency against acyclovir-resistant clinical isolates, demonstrating its potential to address the significant unmet medical need in patients with drug-resistant HSV infections.[4]
Mechanisms of Antiviral Action
Understanding the mechanism by which a compound inhibits viral replication is paramount for its rational development as a therapeutic agent. The benzoic acid derivatives discussed herein employ distinct mechanisms to exert their antiviral effects.
Inhibition of Influenza Neuraminidase
Influenza neuraminidase is a viral surface glycoprotein that is essential for the release of progeny virions from infected host cells. By cleaving sialic acid residues from the host cell surface, neuraminidase allows the newly formed viruses to detach and spread. Neuraminidase inhibitors, such as 4-(acetylamino)-3-guanidinobenzoic acid and likely NC-5 , are designed to mimic the natural substrate of the enzyme, sialic acid. They bind to the active site of neuraminidase with high affinity, preventing it from carrying out its function. This results in the aggregation of newly formed virions on the host cell surface, thereby limiting the spread of the infection.
Caption: Mechanism of influenza neuraminidase inhibition.
Targeting Herpes Simplex Virus Replication
Acyclovir, the primary treatment for HSV infections, is a nucleoside analog that, once phosphorylated by the viral thymidine kinase, inhibits the viral DNA polymerase and terminates viral DNA chain elongation. Acyclovir resistance often arises from mutations in the viral thymidine kinase gene.
Benzavir-2 has demonstrated potent activity against acyclovir-resistant HSV strains, indicating that its mechanism of action is independent of viral thymidine kinase.[4] While the precise molecular target is still under investigation, it is hypothesized that Benzavir-2 interferes with the viral DNA replication machinery through a different mechanism than acyclovir.[2] This could involve direct inhibition of the viral DNA polymerase at a site distinct from the nucleotide-binding site, or interference with other essential components of the viral replication complex.
Caption: Postulated mechanism of Benzavir-2 against HSV.
Experimental Protocols for Antiviral Efficacy Assessment
The determination of a compound's antiviral activity relies on robust and reproducible in vitro assays. The following are detailed protocols for the key assays used to evaluate the benzoic acid derivatives discussed in this guide.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for screening antiviral compounds. It measures the ability of a compound to protect host cells from the virus-induced damage and death, known as the cytopathic effect.
Principle: In the presence of a lytic virus, susceptible host cells will undergo morphological changes and eventually lyse. An effective antiviral compound will inhibit viral replication and thus prevent or reduce the CPE.
Step-by-Step Protocol:
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) at a density that will form a confluent monolayer within 24 hours.
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
Treatment and Infection: Once the cells are confluent, remove the growth medium and add the compound dilutions to the respective wells. Subsequently, infect the cells with a pre-titered amount of virus that is known to cause significant CPE within 48-72 hours. Include virus-only (positive control) and cell-only (negative control) wells.
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication.
CPE Observation and Quantification: After the incubation period, observe the cell monolayers under a microscope for signs of CPE. Quantify cell viability using a colorimetric assay, such as the MTT or neutral red uptake assay.
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the CPE Inhibition Assay.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques in the presence of the test compound.
Principle: A viral plaque is a localized area of cell death and lysis on a cell monolayer caused by a single infectious virus particle and its progeny. An effective antiviral will reduce the number of plaques formed.
Step-by-Step Protocol:
Cell Seeding: Seed 6-well or 12-well plates with a susceptible host cell line to form a confluent monolayer.
Infection: Remove the growth medium and infect the cell monolayers with a viral dilution that will produce a countable number of plaques (typically 50-100 per well). Allow the virus to adsorb for 1 hour.
Compound Treatment and Overlay: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
Plaque Visualization and Counting: After incubation, fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Neuraminidase Inhibition Assay
This is a specific enzymatic assay used to screen for inhibitors of influenza neuraminidase.
Principle: This assay utilizes a fluorogenic or chemiluminescent substrate that, when cleaved by neuraminidase, releases a detectable signal. A neuraminidase inhibitor will prevent this cleavage, resulting in a reduced signal.
Step-by-Step Protocol:
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the influenza virus stock to a concentration that gives a robust and linear enzyme activity.
Incubation: In a 96-well plate, incubate the diluted virus with the compound dilutions for a set period to allow for inhibitor binding.
Substrate Addition: Add the fluorogenic or chemiluminescent neuraminidase substrate to all wells.
Signal Detection: Incubate the plate to allow the enzymatic reaction to proceed, and then measure the fluorescence or luminescence using a plate reader.
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.
Synthesis of Antiviral Benzoic Acid Derivatives
The synthesis of these potent antiviral agents is a testament to the power of medicinal chemistry. While the specific synthetic routes for each compound can be complex and are detailed in the primary literature, a general overview of the synthetic strategies is provided here.
The synthesis of substituted benzoic acid derivatives often begins with a commercially available, appropriately functionalized benzoic acid starting material. Standard organic chemistry transformations are then employed to introduce the desired substituents. For example, the synthesis of 4-(acetylamino)-3-guanidinobenzoic acid would likely involve the nitration of a 4-aminobenzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent guanidinylation. The synthesis of more complex molecules like Benzavir-2 involves multi-step sequences, often utilizing cross-coupling reactions to build the core scaffold, followed by functional group manipulations to install the necessary pharmacophoric elements.
Conclusion and Future Directions
The benzoic acid scaffold has proven to be a fertile ground for the discovery of novel antiviral agents with significant therapeutic potential. The compounds highlighted in this guide, NC-5, 4-(acetylamino)-3-guanidinobenzoic acid, and Benzavir-2, demonstrate the versatility of this chemical class in targeting diverse viruses through distinct mechanisms of action. The promising in vitro efficacy data, particularly the activity of NC-5 and Benzavir-2 against drug-resistant viral strains, underscores the importance of continued research in this area.
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of the precise molecular targets and mechanisms of action will enable more rational drug design and the development of next-generation antiviral therapeutics. The continued exploration of the chemical space around the benzoic acid core is a promising strategy for addressing the ongoing challenges of viral diseases and the emergence of drug resistance.
References
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences. 2019. [Link]
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry. 1997. [Link]
2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. Antimicrobial Agents and Chemotherapy. 2012. [Link]
What are neuraminidase inhibitors and how do they work? Patsnap Synapse. 2024. [Link]
Mechanisms of action of the antivirals. Clinical practice guidelines for influenza. NCBI. [Link]
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. 2025. [Link]
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. BioAgilytix. [Link]
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. 2017. [Link]
Synthesis of 3-guanidinobenzoic acid. PrepChem. [Link]
Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate. The Journal of Biological Chemistry. 1989. [Link]
Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. National Institutes of Health. 2019. [Link]